Cyanidin-3-rutinoside
Description
Properties
Molecular Formula |
C27H31ClO15 |
|---|---|
Molecular Weight |
631 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27?;/m0./s1 |
InChI Key |
ADZHXBNWNZIHIX-IGIRAXBLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] |
Synonyms |
cyanidin 3-rutinoside cyanidin-3-rutinoside |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Natural Sources of Cyanidin-3-rutinoside
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Cyanidin-3-rutinoside
This compound, also known as antirrhinin, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many plants.[1] As a glycoside of cyanidin (B77932), it consists of a cyanidin aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) sugar moiety. This compound is of significant interest to the scientific community due to its potent antioxidant properties and potential therapeutic applications.[2][3][4] Research has indicated its involvement in various biological activities, including anti-inflammatory, anti-diabetic, and cardioprotective effects.[5] Furthermore, studies have explored its role in selectively inducing apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.[2][3] This guide provides an in-depth overview of the primary natural sources of this compound, quantitative data, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.
Natural Sources and Quantitative Analysis
This compound is widely distributed in a variety of fruits, particularly in berries and dark-colored fruits.[1][5] The concentration of this anthocyanin can vary significantly depending on the species, cultivar, ripening stage, and growing conditions. The highest concentrations are typically found in the skin and seeds of fruits.[1]
Data Presentation: this compound Content in Various Foods
The following table summarizes the quantitative data for this compound content in several notable natural sources. This data, compiled from various studies, is presented to facilitate comparison for research and development purposes.
| Food Source | Mean Content (mg/100 g Fresh Weight) | Range of Content (mg/100 g FW) | Standard Deviation | Notes | References |
| Blackcurrant (Ribes nigrum) | 160.78 | - | - | A dominant anthocyanin, comprising 26.4–40.6% of total anthocyanins. | [6][7] |
| Sweet Cherry (Prunus avium) | 143.27 | - | - | A major anthocyanin in sweet cherries. | [6][7] |
| Black Olive (Olea europaea) | 72.35 | 0.00 - 320.57 | 86.90 | High variability observed. | [6][8] |
| Plum (Prunus domestica) | 33.85 | - | - | [6] | |
| Blackberry (Rubus fruticosus) | 8.86 | 1.34 - 13.81 | 5.03 | [6][8] | |
| Sour Cherry (Prunus cerasus) | 6.98 | - | - | [6] | |
| Black Elderberry (Sambucus nigra) | 5.83 | 5.83 | 0.00 | [6][8] | |
| Red Raspberry (Rubus idaeus) | 5.20 | - | - | [6] | |
| Black Raspberry (Rubus occidentalis) | - | - | - | A primary anthocyanin, comprising 24-40% of total anthocyanins. | [4][9] |
| Redcurrant (Ribes rubrum) | 2.10 | - | - | [6] | |
| Gooseberry (Ribes uva-crispa) | 2.03 | - | - | [6] | |
| Cloudberry (Rubus chamaemorus) | 1.86 | - | - | [6] | |
| Mulberry (Morus nigra) | - | - | - | A known source, often studied for its cyanidin glycosides. | [5][10] |
Experimental Protocols: Extraction and Quantification
Accurate analysis of this compound requires robust and validated experimental methods. This section details common protocols for its extraction from plant matrices and subsequent quantification.
General Extraction Workflow
The extraction of anthocyanins is a critical step that influences the final quantitative results. The general workflow involves solid-liquid extraction, followed by purification and concentration.
Protocol 1: Acidified Methanol Extraction from Black Rice
This protocol is adapted from a method used for extracting anthocyanins from black rice.[11]
-
Sample Preparation: Purchase or harvest fresh plant material. If necessary, freeze-dry the material to preserve anthocyanin content. Grind the material (e.g., 30 grams of black rice) into a fine powder.[11]
-
Extraction Solvent: Prepare an extraction solvent of methanol acidified with 1.0 N HCl (volume ratio 85:15).[11] The acidic conditions are crucial for stabilizing the anthocyanins in their colored flavylium (B80283) cation form.[12]
-
Extraction: Mix the powdered sample with 200 mL of the acidified methanol solvent. Sonicate the mixture for 15 minutes to facilitate cell wall disruption and solvent penetration.[11]
-
Separation: Centrifuge the mixture at 7500 rpm for 5 minutes at 4°C. Decant the supernatant into a clean flask.[11]
-
Re-extraction: To maximize yield, repeat the extraction process on the remaining pellet with an additional 200 mL of solvent, followed by sonication and centrifugation.[11]
-
Concentration: Combine the supernatants from both extractions. Reduce the total volume to approximately 25 mL using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.[11]
-
Storage: Store the concentrated extract at -20°C or below in the dark prior to analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated method for the simultaneous separation and quantification of Cyanidin-3-glucoside and this compound in mulberry fruit.[13]
-
Instrumentation: Utilize an HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometry (MS) detector.[13][14]
-
Chromatographic Column: Employ a C18 reverse-phase column (e.g., Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size).[13]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Acetonitrile with 0.5% formic acid. The use of formic acid helps to maintain an acidic pH, improving peak shape and resolution for anthocyanins.[13]
-
-
Elution Gradient: Apply a gradient elution program to separate the compounds of interest. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[13]
-
Detection: Monitor the elution profile at a wavelength of 520 nm, which is the characteristic absorbance maximum for cyanidin-based anthocyanins.[13][15]
-
Quantification:
-
Prepare a series of standard solutions of pure this compound (e.g., in the range of 15 to 500 µg/mL).[13]
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract. Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biological Activity and Signaling Pathways
This compound exhibits a range of biological effects, with recent research focusing on its pro-oxidant and apoptotic activities in cancer cells and its role in metabolic regulation.
Induction of Apoptosis in Leukemic Cells
While known as an antioxidant, this compound can paradoxically induce oxidative stress and apoptosis in certain cancer cells, such as the HL-60 human leukemia cell line.[2][3] This selective cytotoxicity is a promising avenue for therapeutic development.
The proposed signaling pathway is as follows:
-
This compound treatment leads to an accumulation of intracellular reactive oxygen species (ROS).[2][3]
-
The increase in ROS activates stress-related signaling cascades, specifically the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[2][3]
-
Activation of p38 MAPK and JNK contributes to cell death by upregulating the pro-apoptotic Bcl-2 family protein, Bim.[2][3]
-
Bim translocates to the mitochondria, disrupting the mitochondrial outer membrane and leading to the release of pro-apoptotic factors like cytochrome c, which ultimately triggers caspase activation and apoptosis.[2]
-
Importantly, this pro-oxidant effect was not observed in normal human peripheral blood mononuclear cells, highlighting the compound's selective action against leukemic cells.[2][3]
Inhibition of Lipid Digestion and Absorption
This compound has been shown to act as a natural inhibitor of intestinal lipid digestion and absorption, suggesting its potential in managing dyslipidemia.[5]
The key mechanisms identified include:
-
Enzyme Inhibition: It acts as a mixed-type competitive inhibitor of pancreatic lipase, a key enzyme for digesting dietary fats. It also shows inhibitory effects on pancreatic cholesterol esterase.[5]
-
Micelle Formation: The compound inhibits the formation of cholesterol micelles, which are essential for the absorption of dietary cholesterol.[5]
-
Bile Acid Binding: this compound can bind to primary and secondary bile acids, further disrupting the lipid absorption process.[5]
-
Gene Expression: In Caco-2 intestinal cells, it significantly reduces cholesterol uptake and suppresses the mRNA expression of Niemann-Pick C1-Like 1 (NPC1L1), a critical transporter for cholesterol absorption.[5]
References
- 1. Cyanidin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food.microbiomeprescription.com [food.microbiomeprescription.com]
- 7. researchgate.net [researchgate.net]
- 8. Showing all foods in which the polyphenol Cyanidin 3-O-rutinoside is found - Phenol-Explorer [phenol-explorer.eu]
- 9. researchgate.net [researchgate.net]
- 10. Absorption and metabolism of cyanidin-3-glucoside and this compound extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. advion.com [advion.com]
- 12. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
A Comprehensive Technical Guide to the Biosynthesis of Cyanidin-3-rutinoside in Plants
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biosynthetic pathway of cyanidin-3-rutinoside, a prominent anthocyanin responsible for the red, purple, and blue pigmentation in many plants. This guide details the enzymatic steps, regulatory mechanisms, and established experimental protocols for its study and quantification.
Introduction to this compound
This compound, also known as keracyanin, is a water-soluble flavonoid pigment found in a wide variety of fruits, flowers, and vegetables, including berries, cherries, and red cabbage.[1] As an anthocyanin, it consists of the aglycone cyanidin (B77932) linked to the disaccharide rutinose (rhamnose and glucose).[2] Beyond its role as a plant pigment, this compound is of significant interest to researchers due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and cardioprotective effects.[3] Understanding its biosynthesis is crucial for applications in agriculture, food science, and pharmacology.
The Core Biosynthesis Pathway
The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway is highly conserved across many plant species.[4]
The biosynthesis can be broadly divided into three stages:
-
Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA from phenylalanine.
-
Flavonoid Biosynthesis (Early Stage): Formation of the dihydroflavonol, dihydroquercetin.
-
Anthocyanin-Specific Pathway (Late Stage): Conversion of dihydroquercetin to cyanidin and subsequent glycosylation to form this compound.
The key enzymes involved are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), Dihydroflavonol 4-Reductase (DFR), Anthocyanidin Synthase (ANS), and two specific UDP-dependent glycosyltransferases (UGTs).[4][5][6]
Diagram of the Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from p-Coumaroyl-CoA.
Quantitative Data
Quantitative analysis is essential for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. The following table summarizes known concentrations of this compound in various plant sources.
| Plant Source | Tissue | This compound Content | Reference |
| Açaí (Euterpe oleracea) | Freeze-dried pulp | 58.73 ± 0.22 mg/100 g | [7] |
| Mulberry (Morus) | Fruit | 14.3 mg from 1.5 g crude extract | [8] |
| Michelia crassipes | Tepals | 1.89 - 10.83 mg/g FW | [9] |
| Black Raspberry | Fruit | High concentration (specific value varies) | [3] |
Note: FW = Fresh Weight. Data on the specific enzyme kinetics (Km, Vmax) for the final glycosylation steps are limited and highly species-dependent.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and gene expression analysis relevant to the this compound pathway.
Extraction and Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of anthocyanins.[9]
A. Extraction Protocol
-
Sample Preparation: Homogenize 0.2 g of fresh or freeze-dried plant tissue into a fine powder, often under liquid nitrogen to prevent degradation.[10]
-
Solvent Extraction: Add an appropriate volume of extraction solvent. A common solvent is methanol (B129727) containing a small percentage of acid (e.g., 0.5% formic acid or 1% HCl) to maintain anthocyanin stability.[8]
-
Incubation & Centrifugation: Vortex the mixture and incubate (e.g., overnight at 4°C in the dark). Centrifuge the sample (e.g., 6000 x g for 15 minutes) to pellet cell debris.[11]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.[11]
B. HPLC-PDA Method This protocol is adapted from methods used for mulberry fruit analysis.[8]
-
Instrumentation: HPLC system with a Photodiode Array Detector (PDA) or UV-Vis detector.[1][8]
-
Column: C18 reverse-phase column (e.g., Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).[8]
-
Mobile Phase A: Water with 0.5% formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.5% formic acid.[8]
-
Gradient Elution: A typical gradient might start with a low percentage of solvent B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.[8]
-
Quantification: Create a calibration curve using a pure this compound standard at various concentrations (e.g., 15-500 µg/mL).[8] The concentration in the sample is determined by comparing its peak area to the standard curve.
Diagram of HPLC Analysis Workflow
Caption: General workflow for anthocyanin extraction and HPLC quantification.
Enzyme Activity Assays
Enzyme-linked immunosorbent assay (ELISA) kits are commercially available for many key enzymes in the pathway. A general protocol is provided below.[13]
-
Protein Extraction: Grind 0.5 g of plant tissue in liquid nitrogen and add 4.5 mL of phosphate-buffered saline (PBS, pH 7.4).[13]
-
Centrifugation: Centrifuge the homogenate at 5000 rpm for 15 min at 4°C.[13]
-
Supernatant Collection: The supernatant contains the crude protein extract for the assay.
-
ELISA Protocol:
-
Add sample diluent and the protein extract to the microplate wells.
-
Add HRP-conjugate reagent to each well, seal, and incubate for 60 min at 37°C.[13]
-
Wash the plate five times with the provided washing solution.
-
Add chromogen solutions A and B, and incubate in the dark for 15 min at 37°C.[13]
-
Add the stop solution to terminate the reaction.
-
Measurement: Read the optical density at 450 nm in a microplate reader.[13] The enzyme activity is proportional to the color intensity and is calculated based on standards provided with the kit.
-
Gene Expression Analysis by qRT-PCR
Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of the genes encoding the biosynthetic enzymes.[14]
A. RNA Extraction and cDNA Synthesis
-
Total RNA Isolation: Extract total RNA from ~100 mg of plant tissue using a suitable kit or a method like TRIZOL.[14] Assess RNA quality and quantity using a spectrophotometer (e.g., Nanodrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.[14]
B. qRT-PCR Protocol
-
Primer Design: Design specific primers for the target genes (e.g., CHS, DFR, ANS, UFGT) and a stable reference (housekeeping) gene (e.g., Actin, UBC).[15]
-
Reaction Mix: Prepare the qRT-PCR reaction mix, typically containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.[16]
-
Thermocycling Conditions: A typical program includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[16][17]
-
Initial Denaturation: 95°C for 30 s.
-
Cycling (40x):
-
Denaturation: 95°C for 5-15 s.
-
Annealing/Extension: 60°C for 30 s.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[17]
Diagram of qRT-PCR Analysis Workflow
Caption: Workflow for gene expression analysis using qRT-PCR.
Regulation of the Pathway
The biosynthesis of this compound is transcriptionally regulated by a conserved complex of transcription factors known as the MBW complex.[4][17] This complex consists of proteins from three families:
-
R2R3-MYB
-
basic Helix-Loop-Helix (bHLH)
-
WD40-repeat proteins
This complex binds to the promoters of the "late" biosynthetic genes (e.g., DFR, ANS, UFGT), coordinating their expression in response to developmental cues (like fruit ripening) and environmental stimuli (such as light and temperature).[4][17] Understanding this regulatory layer is key to manipulating anthocyanin production in plants.
Conclusion
The biosynthesis of this compound is a well-defined pathway that is fundamental to plant biology and of increasing interest for its applications in human health. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify this important metabolite, measure the activity of its biosynthetic enzymes, and analyze the expression of the underlying genes. Further research into the species-specific kinetics of the terminal glycosyltransferases will enhance our ability to engineer plants with improved nutritional and aesthetic qualities.
References
- 1. Cyanidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pathway-based analysis of anthocyanin diversity in diploid potato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of total anthocyanin [bio-protocol.org]
- 11. 2.4. Analysis of Individual Anthocyanins [bio-protocol.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 4.6. Measurement of Anthocyanin Biosynthesis-Related Enzymes Activity [bio-protocol.org]
- 14. Anthocyanins and Anthocyanin Biosynthesis Gene Expression in Passiflora Flower Corona Filaments [mdpi.com]
- 15. Systematic identification of reference genes for qRT-PCR of Ardisia kteniophylla A. DC under different experimental conditions and for anthocyanin-related genes studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Omics Analysis Unveils the Pathway Involved in the Anthocyanin Biosynthesis in Tomato Seedling and Fruits - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Cyanidin-3-rutinoside.
An In-depth Technical Guide to Cyanidin-3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as keracyanin, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, including black raspberries, blackberries, and sweet cherries.[1] As a member of the flavonoid family of polyphenols, it is responsible for the red, purple, and blue hues of many plants.[2] Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its diverse pharmacological properties. These include potent antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer activities.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols for its study.
Chemical Structure and Properties
This compound is a glycoside of cyanidin (B77932), where the cyanidin aglycone is attached to a rutinose disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) at the C-3 position.[7] The presence of the sugar moiety enhances its water solubility and stability compared to the aglycone.
The chemical structure consists of a C6-C3-C6 backbone characteristic of flavonoids, with hydroxyl groups at the 3, 4', 5, and 7 positions. The positive charge on the oxygen atom of the C-ring is a defining feature of anthocyanins.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Systematic Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromenylium | [1] |
| Common Names | Keracyanin, Cyanidin 3-rhamnoglucoside | [7][8] |
| Molecular Formula | C₂₇H₃₁O₁₅⁺ (cation) | [7][9] |
| Molecular Weight | 595.52 g/mol | [9] |
| Appearance | Dark red/purple powder | [8] |
| Solubility | Soluble in water and alcohol. | |
| Stability | Sensitive to temperatures >40°C, hydrolysis, and hydrogenation.[8] Should be stored in the dark at low temperatures (< -5°C).[8] | [8] |
Spectroscopic Data
The spectroscopic characteristics of this compound are crucial for its identification and quantification.
| Spectroscopic Data | Values | References |
| UV-Vis (λmax) | ~520 nm (in acidic methanol) | [8][10][11] |
| ¹H NMR (600 MHz, CD₃OD) | δ 8.82 (s,1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62(d, J=7.2 Hz, 1H), 3.92-3.95 (m, 1H), 3.84-3.86(m, 1H), 3.65-3.73 (m, 3H), 3.50-3.53 (m, 2H), 3.43-3.46 (m, 1H), 3.20-3.23 (m, 1H), 3.08-3.11 (m, 1H), 2.88-2.92 (m, 1H) | [12] |
| ¹³C NMR (150 MHz, CD₃OD) | δ 170.1, 164.1, 159.1, 157.4, 147.5, 145.5, 144.7, 135.2, 120.0, 113.0, 112.7, 106.1, 103.2, 101.5, 94.9, 82.5, 78.6, 77.9, 77.7, 75.8, 70.8, 70.6, 67.0, 62.2 | [12][13] |
| ESI-LC/MS/MS | [M]⁺ at m/z 595.166295, MS/MS fragment at m/z 302.9 | [12][13] |
Biological Activities and Signaling Pathways
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.
Antioxidant and Pro-oxidant Activity
While generally known for its antioxidant properties through the scavenging of reactive oxygen species (ROS), this compound can also exhibit pro-oxidant effects, particularly in cancer cells.[3][4][6] In normal cells, it functions as a potent antioxidant.[14][15] However, in leukemic cells, it has been shown to induce the accumulation of peroxides, leading to oxidative stress-mediated apoptosis.[3][4][16]
Anti-Cancer Activity
This compound selectively induces apoptosis in leukemia cells without significant toxicity to normal peripheral blood mononuclear cells.[3][4] The mechanism involves the generation of ROS, which in turn activates the p38 MAPK and JNK signaling pathways.[3][4][16] This leads to the activation of the pro-apoptotic Bcl-2 family protein Bim, triggering the mitochondrial pathway of apoptosis.[3][4]
Caption: Apoptotic pathway induced by this compound in leukemia cells.
Anti-Diabetic Activity
This compound has demonstrated potential in managing hyperglycemia. It acts as an inhibitor of key carbohydrate-digesting enzymes, namely pancreatic α-amylase and intestinal α-glucosidase, thereby delaying postprandial glucose absorption.[5][6][17] Furthermore, it can enhance glucose uptake in adipocytes by activating the PI3K/Akt signaling pathway, leading to increased GLUT4 expression.[5]
References
- 1. Showing Compound Cyanidin 3-rutinoside (FDB007049) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates methylglyoxal-induced protein glycation and DNA damage via carbonyl trapping ability and scavenging reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keracyanin cation | C27H31O15+ | CID 441674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biolink.no [biolink.no]
- 9. Showing dietary polyphenol Cyanidin 3-O-rutinoside - Phenol-Explorer [phenol-explorer.eu]
- 10. scispace.com [scispace.com]
- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 17. researchgate.net [researchgate.net]
Spectroscopic Profile of Cyanidin-3-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic data of Cyanidin-3-rutinoside. The information is presented to support research, quality control, and drug development activities involving this prominent anthocyanin.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the identification and quantification of anthocyanins. The absorption maxima (λmax) of this compound are sensitive to pH and solvent, a characteristic feature of the flavylium (B80283) cation and its various structural forms.
Data Presentation: UV-Vis Absorption Maxima (λmax)
The UV-Vis spectrum of this compound typically exhibits two main absorption bands: one in the visible region between 510-530 nm, responsible for its red-purple color, and another in the UV region around 280 nm.
| Solvent/pH Condition | λmax (Visible) (nm) | λmax (UV) (nm) | Reference |
| Acidic Methanol (B129727) (0.1% HCl) | ~520 | ~280 | [1] |
| pH 1.0 Buffer | 513 | 281 | [2] |
| Bidentate Mononuclear Adsorption on TiO2 | 521 | - | |
| Bidentate Binuclear Adsorption on TiO2 | 519 | - |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum is characterized by the vibrations of its hydroxyl, aromatic, and glycosidic moieties. While a definitive spectrum for the pure compound is not widely published, the following table summarizes the characteristic absorption bands observed in cyanidin (B77932) glycosides and related flavonoids.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3400 (broad) | O-H stretching | Phenolic and alcoholic hydroxyl groups | [3] |
| ~2930 | C-H stretching | Aliphatic (sugar moiety) | [3] |
| ~1640 | C=C stretching | Aromatic rings | [2] |
| ~1610 | C=O stretching | Carbonyl group (pyran ring) | [4] |
| ~1520 | C=C stretching | Aromatic rings | [5] |
| ~1450 | C-H bending | Aliphatic (sugar moiety) | [6] |
| ~1340 | O-H bending | Phenolic hydroxyl groups | [3] |
| ~1285 | C-O stretching | Aryl ether | |
| ~1070 | C-O stretching | Glycosidic linkage (C-O-C) | [4] |
Experimental Protocols
The following are detailed methodologies for obtaining UV-Vis and IR spectra of this compound.
UV-Vis Spectroscopy: pH Differential Method
This is the standard AOAC (Association of Official Analytical Chemists) method for the quantification of total monomeric anthocyanins.
-
Preparation of Buffers:
-
pH 1.0 Buffer: 0.025 M Potassium Chloride (KCl). Dissolve 1.86 g of KCl in 980 mL of distilled water. Adjust the pH to 1.0 using concentrated HCl. Make up the final volume to 1 L with distilled water.
-
pH 4.5 Buffer: 0.4 M Sodium Acetate (B1210297) (CH₃COONa). Dissolve 54.43 g of sodium acetate trihydrate in 980 mL of distilled water. Adjust the pH to 4.5 using concentrated HCl. Make up the final volume to 1 L with distilled water.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound or an extract containing it.
-
Dissolve the sample in a small amount of methanol before diluting with the buffers to ensure complete dissolution.
-
Prepare two aliquots of the sample at the same concentration. Dilute one aliquot with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be chosen so that the absorbance at the visible maximum is within the linear range of the spectrophotometer (typically < 1.2 AU).
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Use distilled water as the blank to zero the instrument.
-
Measure the absorbance of each diluted sample at the wavelength of maximum absorbance in the visible range (λvis-max, typically around 520 nm for this compound) and at 700 nm (to correct for haze).
-
Record the absorbance values for both the pH 1.0 and pH 4.5 samples.
-
-
Calculation of Monomeric Anthocyanin Concentration:
-
The absorbance (A) of the sample is calculated as: A = (Aλvis-max - A₇₀₀)pH 1.0 - (Aλvis-max - A₇₀₀)pH 4.5
-
The concentration of monomeric anthocyanins, expressed as this compound equivalents (mg/L), is calculated using the Beer-Lambert law: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l) where:
-
MW = Molecular Weight of this compound (595.5 g/mol )
-
DF = Dilution Factor
-
ε = Molar absorptivity of this compound (typically around 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside, a closely related compound)[7]
-
l = Path length of the cuvette (typically 1 cm)
-
1000 = Factor to convert g to mg
-
-
Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is turned on and has been allowed to stabilize.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free cloth.
-
-
Background Spectrum:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, perform a baseline correction and label the significant peaks.
-
-
Cleaning:
-
After the measurement, retract the press arm, and carefully remove the sample from the ATR crystal.
-
Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Near-Infrared Spectroscopy as a Rapid Screening Method for the Determination of Total Anthocyanin Content in Sambucus Fructus - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Anthocyanin Chemistry: The Discovery and Initial Isolation of Cyanidin-3-rutinoside
A deep dive into the foundational research that first brought Cyanidin-3-rutinoside, a prominent anthocyanin, to light for the scientific community. This technical guide explores the historical context, initial isolation protocols, and early characterization methods that paved the way for modern natural product chemistry.
Introduction
This compound, also known by its trivial name keracyanin, is a widespread anthocyanin responsible for the vibrant red, purple, and blue hues in numerous fruits and flowers. Its discovery and initial isolation represent a significant milestone in the field of natural product chemistry, occurring in an era that predates modern chromatographic and spectroscopic techniques. This guide provides a detailed account of the pioneering work, primarily attributed to the laboratory of Nobel laureate Richard Willstätter, which led to the first scientific description of this important phytochemical. For researchers and professionals in drug development, understanding the historical methods of isolation and characterization offers a unique perspective on the evolution of the field and the fundamental chemistry of this class of compounds.
The Historical Context: Unraveling the Chemistry of Floral Pigments
The early 20th century was a period of intense investigation into the chemical nature of plant pigments. At the forefront of this research was German chemist Richard Willstätter, who was awarded the Nobel Prize in Chemistry in 1915 for his work on plant pigments, including chlorophylls (B1240455) and anthocyanins. His systematic approach involved the isolation of these compounds in a pure, crystalline form, which was a significant challenge at the time.
The pivotal work that led to the first isolation of what is now known as this compound was published in 1915 by Willstätter and his collaborator E. Zollinger. Their paper, "Untersuchungen über die Anthocyane. V. Über die Farbstoffe der Kirsche und der Schlehe" (Investigations on Anthocyanins. V. On the Colorants of the Cherry and the Sloe), detailed the extraction and preliminary characterization of the primary anthocyanin from sour cherries (Prunus cerasus).
Initial Isolation and Characterization: A Classical Approach
The methodologies employed by Willstätter and his contemporaries were reliant on classical chemical techniques, including solvent extraction, precipitation, and degradative analysis. The absence of modern analytical instrumentation necessitated a meticulous and often arduous process to isolate and deduce the structure of these complex glycosides.
Experimental Protocol: Isolation of "Keracyanin" from Sour Cherries (circa 1915)
The following protocol is a reconstruction based on the methodologies described in the publications of Willstätter's group for anthocyanin isolation during that period.
1. Extraction:
-
Starting Material: Fresh or preserved sour cherries (Prunus cerasus).
-
Solvent: The crushed fruit was typically macerated with a polar solvent, most commonly ethanol (B145695) or methanol, often acidified with a small amount of hydrochloric or acetic acid. The acidic conditions were crucial to stabilize the anthocyanin in its colored flavylium (B80283) cation form.
-
Procedure: The fruit pulp was repeatedly extracted with the acidified alcohol until the solvent was no longer intensely colored. The combined extracts were then filtered to remove solid plant material.
2. Purification and Precipitation:
-
Concentration: The crude alcoholic extract was concentrated under reduced pressure to a smaller volume.
-
Lead Acetate (B1210297) Precipitation: A key step in the purification process was the addition of a lead (II) acetate solution. This would precipitate tannins, pectins, and other impurities, leaving the anthocyanin in solution.
-
Removal of Excess Lead: The excess lead in the filtrate was subsequently removed by bubbling hydrogen sulfide (B99878) gas through the solution, which precipitated lead sulfide.
-
Crystallization as a Salt: The purified anthocyanin solution was further concentrated. The anthocyanin was then precipitated as a crystalline salt, often by the addition of picric acid to form a picrate (B76445) salt, or by saturating the solution with hydrochloric acid to yield the chloride salt. These crystalline salts were then collected by filtration.
3. Structural Elucidation:
-
Acid Hydrolysis: The isolated crystalline anthocyanin was subjected to acid hydrolysis, typically by boiling with dilute hydrochloric acid. This cleaved the glycosidic bond, separating the sugar moiety from the aglycone (the non-sugar portion).
-
Identification of the Aglycone (Cyanidin): The aglycone, which precipitated upon hydrolysis, was identified as cyanidin (B77932) through elemental analysis and color reactions in different pH solutions. Willstätter had previously established the fundamental structure of cyanidin.
-
Identification of the Sugar Moiety (Rutinose): The aqueous solution remaining after hydrolysis contained the sugar component. Through a series of chemical tests and comparison with known sugar standards of the time, the disaccharide was identified. While the initial reports may not have definitively named it "rutinose," subsequent work confirmed its identity as a disaccharide composed of rhamnose and glucose.
Quantitative Data from Early Studies
Quantitative analysis in the early 20th century was primarily based on gravimetric methods (weighing the isolated crystalline product) and elemental analysis to determine the empirical formula.
| Parameter | Reported Value (circa 1915) | Method |
| Yield of Crystalline Salt | Not explicitly quantified in modern terms, but isolation of a crystalline product was the primary goal. | Gravimetric analysis of the precipitated salt. |
| Elemental Composition | Data would have been used to deduce the empirical formula of the aglycone and the glycoside. | Combustion analysis for Carbon and Hydrogen. |
Visualizing the Historical Workflow
The logical flow of the initial isolation and characterization of this compound can be represented as follows:
Signaling the Path Forward: From Classical Chemistry to Modern Applications
The pioneering work of Willstätter and his contemporaries laid the essential groundwork for the subsequent decades of research into anthocyanins. The confirmation of the glycosidic nature of these pigments and the development of methods for their isolation, albeit laborious, opened the door to understanding their vast structural diversity and distribution in the plant kingdom. This foundational knowledge was critical for the eventual development of modern analytical techniques like HPLC and mass spectrometry, which now allow for the rapid and precise identification and quantification of this compound and other anthocyanins. The early understanding of its chemical properties has also informed its modern applications in the food, pharmaceutical, and cosmetic industries as a natural colorant and bioactive compound with antioxidant properties.
Conclusion
The discovery and initial isolation of this compound from sour cherries by Richard Willstätter's group in the early 20th century stands as a testament to the power of classical chemical methods. Their meticulous work not only identified a new natural product but also contributed significantly to the fundamental understanding of the entire class of anthocyanin pigments. For today's researchers, this historical perspective underscores the importance of foundational chemistry in the ongoing exploration of nature's vast chemical library for the development of new therapeutics and functional ingredients.
Cyanidin-3-rutinoside in Black Raspberries: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the occurrence, analysis, and biological activities of cyanidin-3-rutinoside, a prominent anthocyanin found in black raspberries (Rubus occidentalis). This document is intended for researchers, scientists, and drug development professionals interested in the analytical chemistry and potential therapeutic applications of this compound.
Quantitative Occurrence of this compound
This compound is a major anthocyanin in black raspberries, contributing significantly to their deep pigmentation and antioxidant capacity. Its concentration can vary depending on the cultivar, fruit part, and processing methods. The following table summarizes quantitative data from various studies.
| Sample Type | Cultivar(s) | This compound Content | Other Major Anthocyanins | Reference(s) |
| Juice | 26 Seedling Populations | 24-40% of total anthocyanins | Cyanidin-3-xylosylrutinoside (49-58%) | [1] |
| Juice | 'Munger', 'Jewel', 'Mac Black' | Proportions vary; cultivars had higher proportions of this compound compared to cyanidin-3-xylosylrutinoside | Cyanidin-3-xylosylrutinoside | [2] |
| Fresh Seeds | Not Specified | ~85% of total peak area (Total anthocyanins: 78.24 ± 0.44 mg/g of seed powder) | Cyanidin-3-O-glucoside | [3] |
| Wine Seeds | Not Specified | ~85% of total peak area (Total anthocyanins: 41.61 ± 0.29 mg/g of seed powder) | Cyanidin-3-O-glucoside | [3] |
| Freeze-dried Powder | 'Jewel' | Not explicitly quantified, but used for extraction and biological studies | Not Specified | |
| Freeze-dried Powder | Not Specified | Wide range: 18.1–2,904.8 mg/100 g (total anthocyanins) | Not Specified | [4] |
Experimental Protocols
Accurate quantification and analysis of this compound are crucial for research and development. The following sections detail the common methodologies for extraction and chromatographic analysis.
Extraction of this compound from Black Raspberries
Objective: To efficiently extract anthocyanins, including this compound, from black raspberry tissues for subsequent analysis.
Materials:
-
Black raspberry samples (fresh, frozen, or freeze-dried)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Hydrochloric acid)
-
High-purity water
-
Centrifuge
-
Sonicator (optional)
-
Vortex mixer
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation:
-
Solvent Preparation: Prepare an acidified methanol solution. Common solvents include:
-
Extraction:
-
Add the extraction solvent to the prepared sample at a specific ratio (e.g., 10 mL of solvent to 0.5 g of powder).[3]
-
For thorough extraction, the mixture can be sonicated for a period (e.g., 15 minutes) or incubated at 4°C in the dark for an extended time (e.g., 48 hours).[3][4]
-
Vortex the sample periodically during incubation to ensure proper mixing.
-
-
Clarification:
-
Centrifuge the extract at a moderate speed (e.g., 3446 x g for 10 minutes) to pellet solid debris.[5]
-
Carefully collect the supernatant.
-
-
Filtration:
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.[5]
-
HPLC-DAD for Quantification of this compound
Objective: To separate and quantify this compound in the prepared extract using High-Performance Liquid Chromatography with a Diode-Array Detector.
Instrumentation and Parameters:
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a degasser, binary pump, autosampler, and a Diode-Array Detector (DAD).[5]
-
Column: A reversed-phase C18 column is typically used (e.g., Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or Luna C18, 250 x 4.6 mm).[3][6]
-
Mobile Phase:
-
Solvent B: Methanol or acetonitrile (B52724) with 0.1% or 0.5% formic acid.[3][6]
-
Gradient Elution: A typical gradient program involves a gradual increase in the proportion of Solvent B to elute compounds with increasing hydrophobicity. An example gradient is as follows:
-
Start with a low percentage of B, hold for a few minutes.
-
Linearly increase the percentage of B over a defined period.
-
Include a wash step with a high percentage of B.
-
Return to the initial conditions for column re-equilibration.
-
-
Flow Rate: A standard flow rate is 1.0 mL/min.[6]
-
Injection Volume: Typically 5 µL.[5]
-
Detection Wavelength: Anthocyanins are monitored at their maximum absorbance in the visible range, which is typically around 520 nm.[5][6]
-
Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a pure standard of this compound or a related anthocyanin like cyanidin-3-glucoside.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in black raspberries.
Caption: Figure 1. A generalized workflow for the extraction and quantification of this compound from black raspberry samples.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in cellular processes relevant to drug development, such as glucose metabolism and apoptosis.
PI3K/Akt Signaling Pathway in Glucose Uptake:
This compound can enhance glucose uptake in adipocytes by activating the PI3K/Akt signaling pathway.
Caption: Figure 2. Activation of the PI3K/Akt pathway by this compound, leading to increased glucose uptake.
MAPK/JNK Signaling Pathway in Apoptosis:
In certain cancer cell lines, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the p38 MAPK and JNK pathways.
Caption: Figure 3. This compound induces apoptosis in cancer cells via ROS-mediated activation of p38 MAPK and JNK.
References
- 1. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Protective effect of black raspberry seed containing anthocyanins against oxidative damage to DNA, protein, and lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marketplace Analysis Demonstrates Quality Control Standards Needed for Black Raspberry Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyanidin-3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Cyanidin-3-rutinoside (also known as keracyanin). The information presented herein is intended to support research, discovery, and development activities involving this potent natural anthocyanin. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action.
Physical and Chemical Properties
This compound is a prominent anthocyanin found in a variety of fruits and vegetables, including blackberries, black raspberries, and mulberries.[1][2] It belongs to the flavonoid class of polyphenols. The following table summarizes its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C27H31O15, C27H31O15Cl (chloride salt) | [1][3] |
| Molecular Weight | 595.526 g/mol , 630.98 g/mol (chloride salt) | [3][4] |
| Monoisotopic Mass | 595.166295322 Da | [5] |
| Appearance | Powder | |
| Color | Dark red to purple | [1] |
| Melting Point | 175°C | [1] |
| Solubility | Soluble in water and alcohol.[1] | |
| Stability | Stable at low pH (<3).[6] Stability decreases with increasing pH and temperature.[6][7] It is easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C. | |
| Storage | Store in darkness at low temperatures (< -5°C) for long-term storage. |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and anti-cancer properties.[2][8]
2.1 Antioxidant Activity
As an anthocyanin, this compound is a potent antioxidant.[1][9] Its antioxidant capacity is attributed to its ability to scavenge free radicals and reactive oxygen species (ROS), which are implicated in numerous diseases.[10] The antioxidant activity of this compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.[9][11]
Caption: Antioxidant mechanism of this compound.
2.2 Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties.[2] It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12] The anti-inflammatory effects are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][14]
Caption: Anti-inflammatory signaling pathways inhibited by this compound.
2.3 Anti-cancer Properties
This compound has shown potential as an anti-cancer agent.[15][16] Studies have indicated that it can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[8][16] For instance, it has been shown to induce apoptosis in leukemia cells by promoting the accumulation of reactive oxygen species, which in turn activates the p38 MAPK and JNK pathways.[8] It has also been found to inhibit the migration and invasion of lung cancer cells by decreasing the expression of matrix metalloproteinase-2 (MMP-2) and urokinase-plasminogen activator (u-PA).[15]
Caption: Anti-cancer mechanisms of this compound.
Experimental Protocols
3.1 Extraction and Purification of this compound
A common method for the extraction and purification of this compound from plant sources like black rice or mulberry fruit involves solvent extraction followed by chromatographic techniques.[17][18]
Protocol:
-
Extraction:
-
Grind the plant material (e.g., 30g of black rice) into a fine powder.[18]
-
Mix the powder with an acidified methanol (B129727) solution (e.g., 200 mL of methanol:1.0 N HCl, 85:15 v/v).[18]
-
Sonicate the mixture for 15 minutes.[18]
-
Centrifuge the mixture (e.g., at 7500 rpm at 4°C for 5 minutes) and collect the supernatant.[18]
-
Repeat the extraction process with the pellet and combine the supernatants.[18]
-
Concentrate the combined supernatant using a rotary evaporator.[18]
-
-
Purification:
-
High-performance countercurrent chromatography (HPCCC) or preparative high-performance liquid chromatography (Prep-HPLC) can be used for purification.[17][18]
-
For HPCCC, a two-phase solvent system such as tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (1:3:1:5:0.01, v/v) can be employed.[17]
-
The fractions containing pure this compound are collected, and the purity is confirmed by analytical HPLC.[17]
-
Caption: Workflow for the extraction and purification of this compound.
3.2 DPPH Radical Scavenging Assay
This assay is a widely used method to determine the antioxidant capacity of a compound.[10][19] It is based on the reduction of the stable DPPH radical by an antioxidant.[10]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 24 mg in 100 mL of methanol). Protect from light.[10]
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of dilutions of the test sample (this compound) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).[10]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the sample or control dilutions to separate wells.[10]
-
Add 100 µL of the DPPH working solution to each well.[10]
-
For the control (maximum absorbance), add 100 µL of solvent and 100 µL of the DPPH working solution.[10]
-
For the blank, add 200 µL of the solvent.[10]
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.[20]
-
-
Data Analysis:
3.3 MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21][22] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[21]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.[21]
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[23] Include untreated control wells.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells). % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
References
- 1. chembk.com [chembk.com]
- 2. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing dietary polyphenol Cyanidin 3-O-rutinoside - Phenol-Explorer [phenol-explorer.eu]
- 4. Cyanidin 3-O-Rutinoside (75%) | LGC Standards [lgcstandards.com]
- 5. Showing Compound Cyanidin 3-rutinoside (FDB007049) - FooDB [foodb.ca]
- 6. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 18. advion.com [advion.com]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Antioxidant Potential of Cyanidin-3-rutinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin-3-rutinoside (C3R) is a prominent anthocyanin, a class of water-soluble flavonoids, responsible for the vibrant red, purple, and blue pigments in numerous fruits and vegetables, including black raspberries, mulberries, and cherries.[1][2] Beyond its role as a natural colorant, C3R has garnered significant scientific interest for its potent antioxidant properties and potential therapeutic applications. This technical guide provides an in-depth exploration of the antioxidant potential of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to evaluate its efficacy. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of its biological activities.
This compound exhibits a multifaceted antioxidant capacity, acting through both direct and indirect mechanisms. It can directly scavenge a variety of reactive oxygen species (ROS), thereby mitigating oxidative damage to crucial biomolecules such as DNA, proteins, and lipids.[3] Furthermore, C3R can modulate endogenous antioxidant defense systems by influencing key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][5] Interestingly, under certain conditions, particularly in cancer cells, C3R can exhibit pro-oxidant activity, leading to the generation of ROS and subsequent induction of apoptosis.[6][7] This dual role underscores the complexity of its biological effects and highlights its potential as a targeted therapeutic agent.
This guide aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development who are interested in the antioxidant properties of this compound.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize key findings from the literature, providing a comparative overview of its efficacy in different experimental systems.
| Assay | Matrix/Conditions | IC50 / Activity | Reference Compound | Reference Compound IC50 / Activity | Source |
| DPPH Radical Scavenging | Methanolic solution | IC50: 10.22 ± 0.64 µg/mL | Ascorbic Acid | Not specified | [8] |
| ABTS Radical Scavenging | Aqueous/ethanolic solution | Strong antioxidant potential | Not specified | Not specified | [8] |
| FRAP (Ferric Reducing Antioxidant Power) | Aqueous/ethanolic solution | IC50: 20.89 ± 1.25 µg/mL | Trolox | Not specified | [8] |
| Pancreatic Lipase Inhibition | In vitro enzymatic assay | IC50: 59.4 ± 1.41 µM | Not specified | Not specified | [1] |
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through a combination of direct radical scavenging and modulation of cellular signaling pathways.
Direct Radical Scavenging
C3R's chemical structure, rich in hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize free radicals, thus terminating radical chain reactions.[3] This direct scavenging activity has been demonstrated against various reactive oxygen species, including superoxide (B77818) anions and hydroxyl radicals.[3]
Modulation of the Nrf2-ARE Signaling Pathway
A key indirect antioxidant mechanism of C3R involves the activation of the Nrf2-ARE signaling pathway.[4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like C3R, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression.[9][10] These proteins include enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[11][12]
References
- 1. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates methylglyoxal-induced protein glycation and DNA damage via carbonyl trapping ability and scavenging reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Preliminary In Vitro Studies on Cyanidin-3-rutinoside: A Technical Guide
Executive Summary
Cyanidin-3-rutinoside (C3R), a prominent anthocyanin found in a variety of pigmented fruits and vegetables, has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of preliminary in vitro studies investigating the multifaceted biological activities of C3R. The document consolidates quantitative data on its antioxidant, anti-inflammatory, anti-diabetic, and anticancer effects, offering a centralized resource for researchers. Detailed experimental protocols for key in vitro assays are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide visualizes the elucidated molecular mechanisms, including key signaling pathways, through detailed diagrams to enhance understanding of C3R's mode of action at the cellular level.
Introduction
Anthocyanins, a class of water-soluble flavonoids, are responsible for the vibrant red, purple, and blue colors of many fruits, vegetables, and flowers. Beyond their role as natural pigments, these compounds have been extensively studied for their health-promoting benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[1] this compound, a glycoside of cyanidin, is one of the most common anthocyanins in the human diet.[2] Emerging in vitro evidence suggests that C3R possesses a broad spectrum of pharmacological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This guide aims to provide a detailed technical summary of the existing preliminary in vitro data on C3R.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound, categorized by its biological activity.
Table 1: Anti-diabetic Activity of this compound
| Enzyme Target | IC50 Value (µM) | Inhibition Type | Source |
| Pancreatic α-amylase | 24.4 ± 0.1 | Non-competitive | [1] |
| Yeast α-glucosidase | 19.7 ± 0.24 | Non-competitive | [3] |
Table 2: Anticancer and Cytotoxic Activity of this compound
| Cell Line | Activity | Concentration/Time | Key Findings | Source |
| HL-60 (Human promyelocytic leukemia) | Apoptosis Induction | Dose- and time-dependent | Induces peroxide accumulation, activates p38 MAPK and JNK.[2] | |
| MOLT-4, Daudi, CCRF-CEM (Leukemia/Lymphoma) | Apoptosis Induction | Not specified | Induces apoptosis. | [2] |
| A549 (Human lung carcinoma) | Inhibition of Migration and Invasion | Dose-dependent | Decreases MMP-2 and u-PA expression. |
Note: Further quantitative data on cytotoxicity (e.g., IC50 values) in various cancer cell lines requires more specific in vitro testing.
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Measured Effect | Key Findings | Source |
| RAW 264.7 (Murine macrophage) | Lipopolysaccharide (LPS) | Inhibition of Nitric Oxide (NO) Production | Dose-dependent reduction in NO levels. |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activities of this compound.
Anti-diabetic Activity Assays
This assay determines the ability of a compound to inhibit pancreatic α-amylase, a key enzyme in carbohydrate digestion.
Materials:
-
Porcine pancreatic α-amylase (EC 3.2.1.1)
-
This compound (C3R)
-
Starch solution (1% w/v)
-
0.1 M Phosphate (B84403) buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Acarbose (B1664774) (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of porcine pancreatic α-amylase in 0.1 M phosphate buffer.
-
Prepare various concentrations of C3R and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of starch solution and 50 µL of the C3R or acarbose solution to each well.
-
Initiate the reaction by adding 50 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 850 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100. The IC50 value is determined from a dose-response curve.[1]
This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of disaccharides to glucose.
Materials:
-
α-Glucosidase from baker's yeast (Saccharomyces cerevisiae)
-
This compound (C3R)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
0.1 M Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
Voglibose (B1684032) (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of C3R and voglibose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution and 50 µL of the C3R or voglibose solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[3]
Anticancer Activity Assays
Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HL-60 cells
-
This compound (C3R)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Treat the cells with various concentrations of C3R for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
This assay measures the activity of caspase-3, a key effector caspase in apoptosis.
Materials:
-
HL-60 cells treated with C3R
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
96-well plate (black plate for fluorescent assay)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
After treatment with C3R, harvest the HL-60 cells and lyse them using the cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to each well.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.
-
Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence at the appropriate excitation/emission wavelengths.
-
The caspase-3 activity is proportional to the signal generated.[2]
Anti-inflammatory Activity Assay
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
This compound (C3R)
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of C3R for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This protocol provides a general workflow for analyzing the activation of signaling proteins like p38 MAPK and JNK.
Materials:
-
C3R-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in the in vitro studies of this compound.
Signaling Pathways
Caption: C3R-induced apoptosis in leukemic cells.
Caption: C3R's anti-inflammatory mechanism.
Experimental Workflows
Caption: Workflow for anticancer activity assessment.
Conclusion and Future Directions
The preliminary in vitro data strongly suggest that this compound exhibits significant potential as a therapeutic agent. Its multifaceted activities, including anti-diabetic, anticancer, and anti-inflammatory effects, are supported by quantitative evidence and elucidated molecular pathways. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to validate and expand upon these findings.
Future in vitro research should focus on:
-
Expanding the range of cancer cell lines tested to determine the broader spectrum of C3R's anticancer activity.
-
Investigating the synergistic effects of C3R with existing chemotherapeutic agents.
-
Conducting more in-depth studies on the upstream and downstream targets of the identified signaling pathways.
-
Exploring its potential neuroprotective effects in various in vitro models of neurodegenerative diseases.
Subsequent in vivo studies will be crucial to validate these in vitro findings and to assess the bioavailability, pharmacokinetics, and safety profile of this compound, paving the way for its potential clinical application.
References
- 1. In Vitro Inhibitory Effects of Cyandin-3-rutinoside on Pancreatic α-Amylase and Its Combined Effect with Acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Inhibitory activity of this compound on alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cyanidin-3-rutinoside in Fruit Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin-3-rutinoside is a prominent anthocyanin found in a variety of fruits, contributing to their vibrant red, purple, and blue colors. Beyond their role as natural colorants, anthocyanins like this compound are of significant interest to researchers and drug development professionals due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of this bioactive compound in fruit extracts is crucial for quality control, standardization of products, and for furthering research into its pharmacological effects. This application note provides a detailed protocol for the quantification of this compound in fruit extracts using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a fruit extract. The separation is typically achieved on a C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Formic acid is commonly added to the mobile phase to maintain a low pH, which is essential for the stability and proper peak shape of anthocyanins. Detection is performed using a UV-Vis or Photodiode Array (PDA) detector at the maximum absorbance wavelength for this compound, which is approximately 520 nm.[1] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards.
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the fruit matrix while minimizing degradation and removing interfering substances.
Materials:
-
Fruit sample (fresh, frozen, or freeze-dried)
-
Extraction solvent: Methanol or acetonitrile with 0.1% - 1% formic or hydrochloric acid.
-
Homogenizer (e.g., blender, mortar and pestle)
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Solid Phase Extraction (SPE) cartridges (C18), if necessary for sample cleanup.[2]
Protocol:
-
Homogenization: Weigh a representative portion of the fruit sample (e.g., 1-5 g of fresh/frozen or 0.5-1 g of freeze-dried material). Homogenize the sample to a fine powder or puree.
-
Extraction: Add the extraction solvent to the homogenized sample (e.g., 10-20 mL). The acidic conditions are crucial for stabilizing the anthocyanins in their colored flavylium (B80283) cation form.[3] The mixture can be sonicated or agitated for a period of 15-60 minutes to ensure thorough extraction.
-
Solid-Liquid Separation: Centrifuge the extract (e.g., at 4000 rpm for 15 minutes) or filter it through a 0.45 µm filter to remove solid debris.
-
Optional SPE Cleanup: For complex matrices, a solid-phase extraction (SPE) step can be employed to remove sugars and other polar impurities.[2]
-
Final Preparation: The filtered or eluted extract is now ready for injection into the HPLC system. If the concentration of this compound is expected to be high, the extract may need to be diluted with the initial mobile phase.
HPLC Analysis
Instrumentation and Conditions:
| Parameter | Typical Conditions |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column thermostat, and a PDA or UV-Vis detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1] |
| Mobile Phase A | Water with 0.5% formic acid.[1] |
| Mobile Phase B | Acetonitrile or Methanol with 0.5% formic acid.[1] |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, which is linearly increased to elute the analyte. |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C). |
| Injection Volume | 10-20 µL. |
| Detection | 520 nm.[1] |
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound standard in an appropriate solvent (e.g., acidified methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared fruit extracts into the HPLC system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Integrate the peak area and use the calibration curve to determine the concentration of this compound in the sample.
Method Validation Parameters
The performance of the HPLC method should be validated to ensure reliable and accurate results. The following table summarizes typical validation parameters for the quantification of anthocyanins.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999.[1][4] |
| Concentration Range | 15.625 - 500 µg/mL.[1] |
| Accuracy (% Recovery) | 96.5% - 102.6%.[1] |
| Precision (RSD%) | Intra-day: 2.1% - 8.2%, Inter-day: 4.1% - 17.1%.[1] |
| Limit of Detection (LOD) | 0.01 - 3.7 µg/mL.[5] |
| Limit of Quantification (LOQ) | 0.03 - 8.5 µg/mL.[5] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in fruit extracts using HPLC. The described method is robust, reliable, and suitable for routine analysis in research and quality control laboratories. Adherence to the detailed protocols for sample preparation and HPLC analysis, along with proper method validation, will ensure the generation of accurate and reproducible data for this important bioactive compound.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the Chemistry, Analysis and Adulteration of Anthocyanin Rich-Berries and Fruits: 2000–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Identification, Quantification, and Method Validation of Anthocyanins | MDPI [mdpi.com]
Application Notes and Protocols: Isolation and Purification of Cyanidin-3-rutinoside from Mulberry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Cyanidin-3-rutinoside, a prominent anthocyanin found in mulberries (Morus spp.). This document is intended to guide researchers through the process of obtaining high-purity this compound for various research and drug development applications.
Introduction
Mulberry fruits are a rich source of anthocyanins, with this compound and Cyanidin-3-glucoside being the two most abundant.[1][2] this compound, a glycoside of cyanidin, exhibits potent antioxidant properties and has garnered significant interest for its potential therapeutic applications, including antineoplastic, anti-inflammatory, and vasoprotective activities.[1] The effective isolation and purification of this bioactive compound are crucial for its further investigation and utilization in pharmaceutical and nutraceutical fields.
This document outlines various methods for the extraction, purification, and quantification of this compound from mulberry fruit, providing detailed protocols and comparative data to assist researchers in selecting the most suitable methodology for their specific needs.
Data Presentation
Table 1: this compound Content in Various Mulberry Cultivars
| Mulberry Cultivar | This compound Content (mg/g Dry Weight) | Reference |
| Shimgang | 8.65 | [3] |
| Iksu | 8.58 | [3] |
| Daeja | 0.18 | [3] |
| Italian Morus nigra L. | 7.5 | [3] |
| Chinese Mulberry | up to 15.0 | [3] |
Table 2: Comparison of Purification Techniques for Mulberry Anthocyanins
| Technique | Principle | Advantages | Typical Purity/Recovery | Reference |
| Macroporous Resin Chromatography (e.g., X-5, AB-8) | Adsorption of anthocyanins from aqueous solution, followed by elution with acidified ethanol (B145695). | High adsorption capacity, cost-effective, suitable for large-scale production. | X-5 resin: 91 mg anthocyanins/mL resin.[1] AB-8 resin followed by Sephadex LH-20 can yield purities >98%.[4] | [1][4] |
| Sephadex LH-20 Column Chromatography | Size exclusion and partition chromatography. | Good for separating anthocyanins from other polyphenols and sugars. | Can achieve >98% purity for both Cyanidin-3-glucoside and this compound.[4] | [4] |
| High-Performance Countercurrent Chromatography (HPCCC) | Liquid-liquid partition chromatography. | Rapid separation, scalable, avoids solid stationary phase. | Yielded 14.3 mg of pure this compound from 1.5 g of crude extract.[5][6] | [5][6][7] |
Experimental Protocols
Protocol 1: Extraction of Anthocyanins from Mulberry Fruit
This protocol describes a general method for the solvent extraction of anthocyanins from fresh or frozen mulberry fruit.
Materials:
-
Mulberry fruit
-
Ethanol (95%) or Methanol (B129727)
-
Hydrochloric acid (HCl) or Formic acid
-
Blender or homogenizer
-
Centrifuge
-
Filtration apparatus (e.g., nylon cloth, filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh fresh or frozen mulberry fruits. If fresh, wash and remove stems.
-
Homogenization: Homogenize the fruit in a blender with an acidified ethanol or methanol solution. A common solvent is 95% ethanol containing 0.1% HCl (v/v) or 80% ethanol with 0.5% HCl (v/v).[1][2] A solid-to-liquid ratio of 1:5 to 1:10 (g/mL) is typically used.[8]
-
Extraction: Macerate the mixture at room temperature in the dark for 4 hours or use ultrasonication for a shorter duration (e.g., 10-15 minutes).[2][8]
-
Filtration and Centrifugation: Filter the mixture through a nylon cloth to remove large solids. Centrifuge the filtrate at 5000 x g for 15 minutes to obtain a clear supernatant.[1]
-
Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol/methanol. The resulting aqueous extract is the crude anthocyanin extract.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol is suitable for the initial purification and enrichment of anthocyanins from the crude extract.
Materials:
-
Crude mulberry anthocyanin extract
-
Macroporous adsorbent resin (e.g., X-5 or AB-8)
-
Glass column
-
Distilled water
-
Acidified ethanol (e.g., 80% ethanol with 0.5% HCl v/v)[1]
Procedure:
-
Resin Preparation: Pack the glass column with the macroporous resin and wash it thoroughly with distilled water.
-
Loading: Pass the crude anthocyanin extract through the resin column. Anthocyanins and other phenolics will be adsorbed onto the resin.
-
Washing: Wash the column with at least 2 bed volumes of distilled water to remove sugars, acids, and other water-soluble compounds until the eluate is clear.[1]
-
Elution: Elute the adsorbed anthocyanins with acidified ethanol.[1] Collect the colored eluate.
-
Concentration: Concentrate the eluate using a rotary evaporator to obtain the purified anthocyanin extract.
Protocol 3: High-Purity Separation of this compound by High-Performance Countercurrent Chromatography (HPCCC)
This advanced chromatographic technique allows for the separation of individual anthocyanins like this compound to a high degree of purity.[7]
Instrumentation:
-
High-Performance Countercurrent Chromatography (HPCCC) system
Solvent System:
-
A two-phase solvent system composed of tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (1:3:1:5:0.01, v/v/v/v/v).[5][6]
Procedure (based on semi-preparative scale): [7]
-
Solvent Preparation: Prepare the two-phase solvent system and allow it to equilibrate.
-
Column Preparation: Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).
-
Sample Injection: Dissolve the pre-purified mulberry extract in a small volume of the biphasic solvent system and inject it into the column.
-
Elution: Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate (e.g., 4.0 mL/min). Set the rotational speed of the centrifuge (e.g., 1600 rpm).[7]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using HPLC-PDA at 520 nm.
-
Identification and Pooling: Analyze the collected fractions to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the isolated compound.
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound from mulberry.
Logical Relationship of Purification Steps
Caption: Logical progression of purification stages for obtaining pure this compound.
Stability and Handling
Anthocyanins, including this compound, are sensitive to degradation.[9] Their stability is influenced by factors such as pH, temperature, light, and the presence of oxygen and enzymes.[9] For optimal stability, purified this compound should be stored at low temperatures (e.g., -20°C or below), in the dark, and under an inert atmosphere (e.g., nitrogen or argon). Acidic conditions (pH 1-3) generally favor the stability of the colored flavylium (B80283) cation form.
Conclusion
The protocols and data presented provide a robust framework for the successful isolation and purification of this compound from mulberries. The choice of methodology will depend on the desired scale, purity requirements, and available equipment. For initial, large-scale purification, macroporous resin chromatography is a highly effective method. For achieving high-purity this compound for analytical standards or biological assays, subsequent purification by techniques such as HPCCC is recommended. Careful handling and storage of the purified compound are essential to maintain its integrity for downstream applications in research and drug development.
References
- 1. Quantification and Purification of Mulberry Anthocyanins With Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Czech Journal of Food Sciences: Analysis and characterisation of anthocyanins in mulberry fruit [cjfs.agriculturejournals.cz]
- 3. Variations in Anthocyanin Profiles and Antioxidant Activity of 12 Genotypes of Mulberry (Morus spp.) Fruits and Their Changes during Processing [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. (Open Access) Isolation and Development of Quantification Method for Cyanidin-3-Glucoside and this compound in Mulberry Fruit by High-Performance Countercurrent Chromatography and High-Performance Liquid Chromatography (2015) | Soo-Jung Choi | 11 Citations [scispace.com]
- 7. Rapid separation of cyanidin-3-glucoside and this compound from crude mulberry extract using high-performance countercurrent chromatography and establishment of a volumetric scale-up process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webofproceedings.org [webofproceedings.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Cyanidin-3-rutinoside using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of cyanidin-3-rutinoside, a prominent anthocyanin with significant interest in the pharmaceutical and nutraceutical industries. The following protocols and data are intended to facilitate the unambiguous identification and characterization of this bioactive compound.
Introduction
This compound is a naturally occurring anthocyanin responsible for the vibrant red, purple, and blue colors in many fruits and flowers.[1][2] Its structure consists of a cyanidin (B77932) aglycone linked to a rutinose (a disaccharide composed of rhamnose and glucose) moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural determination of such complex natural products.[3] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be established.[4][5]
Experimental Protocols
A systematic approach involving several NMR experiments is required for the complete structural assignment of this compound.
Sample Preparation
-
Isolation and Purification: Isolate this compound from its natural source using appropriate chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC). The purity of the isolated compound should be assessed by analytical HPLC prior to NMR analysis.[6]
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.5-0.6 mL of a deuterated solvent. Methanol-d4 (CD3OD) is a commonly used solvent for anthocyanin analysis. For certain experiments or to enhance signal resolution, a small amount of trifluoroacetic acid-d (TFA-d) may be added.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
NMR Data Acquisition
The following NMR experiments are recommended for the structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K.[7][8]
-
1D ¹H NMR: This experiment provides information about the number of different types of protons and their chemical environment. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
1D ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds (²JHH, ³JHH). It is crucial for identifying adjacent protons within the same spin system, such as those in the aromatic rings and the sugar moieties.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the carbon signals based on the already assigned proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a key experiment for establishing the connectivity between different structural fragments, such as the linkage between the cyanidin aglycone and the rutinose sugar, and the linkage between the glucose and rhamnose units of the rutinose.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, which is critical for determining the stereochemistry and the glycosidic linkages.
Data Presentation: NMR Spectroscopic Data of this compound
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound in CD3OD. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Aglycone (Cyanidin) | ||||
| 2 | 162.9 - 170.2 | - | - | - |
| 3 | 134.7 - 145.5 | - | - | - |
| 4 | 144.6 - 147.2 | 8.81 - 8.82 | s | |
| 5 | 157.1 - 158.8 | - | - | - |
| 6 | 95.2 - 102.1 | 6.53 - 6.58 | d | 1.8 |
| 7 | 170.2 - 170.4 | - | - | - |
| 8 | 102.9 - 103.4 | 6.73 - 6.80 | d | 1.2 |
| 9 | 158.8 - 159.1 | - | - | - |
| 10 | 112.4 - 112.9 | - | - | - |
| 1' | 119.7 - 120.0 | - | - | - |
| 2' | 112.4 - 113.0 | 7.61 - 7.70 | s | |
| 3' | 145.5 - 145.7 | - | - | - |
| 4' | 147.2 - 147.5 | - | - | - |
| 5' | 112.9 - 113.1 | - | - | - |
| 6' | 119.7 - 119.8 | 7.61 | s | |
| Glucose | ||||
| 1'' | 103.2 - 103.4 | 5.25 - 5.42 | d | 7.2 - 7.8 |
| 2'' | 74.5 - 74.7 | 3.63 - 3.66 | m | |
| 3'' | 77.8 - 78.0 | 3.49 - 3.52 | m | |
| 4'' | 71.0 - 71.1 | 3.38 - 3.42 | m | |
| 5'' | 78.0 - 78.7 | 3.49 - 3.52 | m | |
| 6'' | 62.3 - 67.6 | 3.67 - 3.69 | m | |
| Rhamnose | ||||
| 1''' | 102.1 - 102.9 | 4.62 | d | 7.2 |
| 2''' | 71.7 - 72.3 | 3.84 - 3.86 | m | |
| 3''' | 71.1 - 72.3 | 3.65 - 3.73 | m | |
| 4''' | 73.8 - 74.5 | 3.20 - 3.23 | m | |
| 5''' | 69.7 - 70.8 | 3.50 - 3.53 | m | |
| 6''' | 17.8 | 1.02 | d | 6.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and temperature.[6]
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key HMBC correlations that establish its structure.
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Key HMBC correlations confirming the structure of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Cyanidin 3-rutinoside (HMDB0031458) [hmdb.ca]
- 2. NP-MRD: Showing NP-Card for cyanidin 3-rutinoside (NP0037212) [np-mrd.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 1H NMR Metabolomics and Full-Length RNA-Seq Reveal Effects of Acylated and Nonacylated Anthocyanins on Hepatic Metabolites and Gene Expression in Zucker Diabetic Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of Cyanidin-3-rutinoside and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin-3-rutinoside is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, recognized for its significant antioxidant and potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of novel nutraceuticals and pharmaceuticals. Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the qualitative and quantitative analysis of this compound and its metabolites in various biological matrices.[1][2] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound and its derivatives.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and related compounds using mass spectrometry techniques.
Table 1: Mass Spectrometric Parameters for this compound and its Aglycone
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (E) | Reference |
| This compound | 595.21 | 286.8 | 35% | [3] |
| Cyanidin (B77932) (aglycone) | 287 | - | - | [4][5] |
Table 2: Sample Preparation Recovery Rates for Anthocyanins in Plasma
| Sample Preparation Method | Compound | Recovery (%) | Reference |
| Protein Precipitation (PPT) | This compound | 4.2 - 18.4 | [6] |
| Solid Phase Extraction (SPE) | This compound | 60.8 - 121.1 | [6] |
| Protein Precipitation (PPT) | Quercetin-3-galactoside | 29 - 33 | [7] |
| Solid Phase Extraction (SPE) | General Anthocyanins | >90 | [7] |
Table 3: Linearity and Limits of Quantification for Anthocyanin Analysis
| Compound | Linearity Range (ng/mL) | Lower Limit of Quantification (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound | 0.2 - 1000 | - | >0.997 | [3] |
| Cyanidin-3-sambubioside | 5.0 - 1000 | - | 0.994 | [3] |
| Various Anthocyanins | 0.3 - 100 | 0.15 or 0.5 | >0.99 | [7] |
II. Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of anthocyanins from plant materials for subsequent LC-MS analysis.[1][2]
Materials:
-
Plant material (e.g., berries, leaves)
-
Liquid nitrogen
-
Acidified methanol (B129727) (1% formic acid)
-
Centrifuge
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Freeze the plant material in liquid nitrogen and grind it into a fine powder using a mortar and pestle.
-
Weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of acidified methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the sample at -20°C until analysis.
Protocol 2: Sample Preparation of Plasma for Anthocyanin Analysis using Protein Precipitation
This protocol is suitable for the rapid preparation of plasma samples.[6][7]
Materials:
-
Human plasma
-
Acidified acetonitrile (B52724) (1% formic acid)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 1.5 mL of ice-cold acidified acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at 4°C for 1 hour, with intermittent vortexing every 30 minutes.[6]
-
Centrifuge at 1,789 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 125 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 1% formic acid).[6]
-
Centrifuge the reconstituted sample to pellet any remaining particulates and transfer the clear supernatant to an HPLC vial for analysis.
Protocol 3: UPLC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.[7][8]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Synergi RP-Max, 250 x 4.6 mm, 4 µm).[7]
-
Mobile Phase A: Water with 0.1% to 1% formic acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Flow Rate: 0.60 mL/min.[7]
-
Gradient Program:
-
Start with 5% B.
-
Increase to 21% B over 20 minutes.
-
Increase to 40% B over the next 15 minutes.[7]
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
MRM Transitions:
-
This compound: 595.2 -> 287.1
-
Monitor other potential metabolites based on predicted fragmentation patterns.
-
III. Visualizations
Fragmentation Pathway of this compound
Caption: Fragmentation of this compound in MS/MS.
Experimental Workflow for Plasma Analysis
Caption: Workflow for plasma anthocyanin analysis.
Metabolic Pathway of Cyanidin Glycosides
Caption: Metabolic fate of cyanidin glycosides in the gut.
Signaling Pathway Activated by this compound
Caption: Apoptosis induction by this compound.[9]
References
- 1. Anthocyanins: Quantification by Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Anthocyanins: Quantification by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. research-groups.usask.ca [research-groups.usask.ca]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Synthesis of Cyanidin-3-rutinoside for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Cyanidin-3-rutinoside, a naturally occurring anthocyanin with significant research interest due to its potential therapeutic properties. The protocols outlined below describe both chemical and enzymatic methods for its preparation, purification, and characterization.
Introduction
This compound (C3R) is a prominent anthocyanin found in various pigmented fruits and vegetables, such as black raspberries and mulberries.[1][2] It is a glycoside of cyanidin (B77932), consisting of a cyanidin aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) moiety.[3] C3R exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[4] Research has shown its involvement in key cellular signaling pathways, making it a valuable compound for investigation in drug discovery and development. Specifically, C3R has been shown to induce apoptosis in leukemia cells through the activation of p38 MAPK and JNK pathways and is also known to influence the PI3K/Akt signaling pathway.[4]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₁O₁₅⁺ | [3][5] |
| Molecular Weight | 595.5 g/mol | [3] |
| Appearance | Dark red/purple powder | [5] |
| Solubility | Highly water-soluble | [5] |
Spectroscopic Data for Characterization
Table 1: NMR Spectroscopic Data for this compound in CD₃OD [6]
| ¹H NMR (600 MHz) | ¹³C NMR (150 MHz) |
| δ 8.82 (s, 1H) | δ 170.1 |
| δ 7.70 (s, 2H) | δ 164.1 |
| δ 6.80 (d, J=1.2 Hz, 1H) | δ 159.1 |
| δ 6.58 (d, J=1.8 Hz, 1H) | δ 157.4 |
| δ 5.42 (d, J=7.8 Hz, 1H) | δ 147.5 |
| δ 4.62 (d, J=7.2 Hz, 1H) | δ 145.5 |
| δ 3.92-3.95 (m, 1H) | δ 144.7 |
| δ 3.84-3.86 (m, 1H) | δ 135.2 |
| δ 3.65-3.73 (m, 3H) | δ 120.0 |
| δ 3.50-3.53 (m, 2H) | δ 113.0 |
| δ 3.43-3.46 (m, 1H) | δ 112.7 |
| δ 3.20-3.23 (m, 1H) | δ 106.1 |
| δ 3.08-3.11 (m, 1H) | δ 103.2 |
| δ 2.88-2.92 (m, 1H) | δ 101.5 |
| δ 94.9 | |
| δ 82.5 | |
| δ 78.6 | |
| δ 77.9 | |
| δ 77.7 | |
| δ 75.8 | |
| δ 70.8 | |
| δ 70.6 | |
| δ 67.0 | |
| δ 62.2 |
Table 2: Mass Spectrometry and HPLC Data for this compound [6][7]
| Parameter | Value |
| ESI-LC/MS/MS | |
| Molecular Ion [M⁺] | 595.5 m/z |
| MS/MS Fragment Ion | 302.9 m/z (loss of rutinoside) |
| HPLC | |
| Retention Time | 15.847 min |
| Purity | >97% |
Experimental Protocols
Chemical Synthesis: Conversion of Rutin (B1680289) to this compound
This protocol is based on the established method of converting a flavonol glycoside (rutin) to the corresponding anthocyanin (this compound) via a Clemmensen-type reduction followed by air oxidation.[8]
Materials:
-
Rutin
-
Zinc powder (Zn)
-
Mercuric chloride (HgCl₂) (Caution: Highly Toxic)
-
Concentrated Hydrochloric acid (HCl)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Nitrogen gas (N₂)
-
Silica (B1680970) gel for column chromatography
-
Relevant solvents for chromatography (e.g., ethyl acetate, formic acid, water)
Procedure:
-
Amalgamated Zinc Preparation:
-
In a fume hood, carefully add zinc powder to a 2% (w/v) solution of mercuric chloride in water.
-
Stir the suspension for 10-15 minutes.
-
Decant the aqueous solution and wash the amalgamated zinc with deionized water (3x), followed by methanol (2x).
-
Dry the amalgamated zinc under a stream of nitrogen.
-
-
Reduction of Rutin:
-
Dissolve rutin in anhydrous methanol containing 3% concentrated hydrochloric acid.
-
Add the freshly prepared amalgamated zinc to the rutin solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary, but is typically several hours.
-
-
Oxidation to this compound:
-
Once the reduction is complete (as indicated by TLC), filter the reaction mixture to remove the zinc amalgam.
-
Bubble air through the filtrate for several hours to facilitate the oxidation of the intermediate to the final product, this compound. The solution should develop a characteristic reddish-purple color.
-
-
Purification:
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate, formic acid, and water.
-
Collect the colored fractions and combine them.
-
Evaporate the solvent to yield this compound. Yields for this type of conversion are typically in the range of 10-30%.[8]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using HPLC, LC-MS, and NMR as detailed in Tables 1 and 2.
-
Enzymatic Synthesis: Glycosylation of Cyanidin
This protocol outlines a general enzymatic approach for the synthesis of cyanidin glycosides, which can be adapted for the production of this compound. It involves the use of a glycosyltransferase (GT) enzyme.
Materials:
-
Cyanidin chloride
-
Uridine diphosphate-rutinose (UDP-rutinose)
-
Glycosyltransferase (a suitable enzyme capable of transferring rutinose)
-
Reaction buffer (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.0-8.0)
-
C18 Solid Phase Extraction (SPE) cartridges
-
Methanol
-
Deionized water
-
Formic acid
Procedure:
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Cyanidin chloride (dissolved in a small amount of methanol and diluted in buffer)
-
UDP-rutinose (in molar excess)
-
Glycosyltransferase
-
Reaction buffer to the final volume.
-
-
Incubate the reaction mixture at the optimal temperature for the chosen glycosyltransferase (typically 25-37°C) for several hours to overnight.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of acidified methanol (0.1% formic acid).
-
Centrifuge the mixture to pellet the enzyme.
-
-
Purification:
-
Activate a C18 SPE cartridge by washing with methanol followed by acidified water (0.1% formic acid).
-
Load the supernatant from the quenched reaction onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove unreacted UDP-rutinose and salts.
-
Elute the this compound with acidified methanol.
-
For higher purity, a semi-preparative HPLC can be employed.
-
-
Characterization:
-
Analyze the purified product by HPLC, LC-MS, and NMR to confirm its identity and purity against the data provided in Tables 1 and 2.
-
Visualization of Synthesis and Biological Pathways
Below are diagrams illustrating the chemical synthesis workflow and a key signaling pathway influenced by this compound.
Caption: Chemical synthesis of this compound from Rutin.
Caption: C3R enhances glucose uptake via the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. Keracyanin cation | C27H31O15+ | CID 441674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolink.no [biolink.no]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Cyanidin-3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for studying the in vivo effects of Cyanidin-3-rutinoside (C3R), a prominent anthocyanin with significant therapeutic potential. The protocols detailed herein are designed to facilitate research into the dyslipidemia- and neuroinflammation-modulating properties of C3R.
Introduction to this compound
This compound is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. It has garnered considerable interest for its potent antioxidant, anti-inflammatory, and metabolic regulatory properties. In vivo studies are crucial to understanding its pharmacokinetic profile, mechanisms of action, and overall therapeutic efficacy in a physiological context.
Experimental Workflow Overview
A typical in vivo study investigating the effects of this compound involves several key stages, from animal model selection and induction of a disease state to treatment and subsequent analysis.
Caption: General experimental workflow for in vivo studies of this compound.
Animal Model: High-Fat Diet-Induced Dyslipidemia
This model is widely used to investigate the effects of C3R on obesity, insulin (B600854) resistance, and abnormal lipid metabolism.
Quantitative Data Summary
| Parameter | Animal Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |
| Body Weight | C57BL/6J Mice | Cyanidin-3-glucoside (C3G) | 1.6 mg/L in drinking water | 20 weeks | Attenuated HFD-induced body-weight gain by 20.3% | [1] |
| Obese Rats | C3G | Not specified | 5 weeks | Markedly decreased body weight and visceral adiposity | [2] | |
| Serum Lipids | Hyperlipidemic Mice | C3R from Mori Fructus | Not specified | Not specified | Significantly decreased serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c); increased high-density lipoprotein cholesterol (HDL-c) | [3][4] |
| ApoE-deficient Mice | C3G | 0.06% w/w in diet | 12 weeks | Reduced hypercholesterolemia | [5] | |
| Dyslipidemic Patients | Anthocyanins | 160 mg twice daily | 12 weeks | Increased HDL-c by 13.7% and decreased LDL-c by 13.6% | [6] |
Experimental Protocol
3.2.1. Animal Model and Diet
-
Animal Selection: Use male C57BL/6J mice, 6-10 weeks of age.[7][8]
-
Acclimatization: House the mice for at least one week under standard conditions (20-23°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[7][9]
-
Diet Induction:
-
Monitoring: Record body weight and food intake weekly.[7][8]
3.2.2. This compound Administration
-
Preparation: Dissolve C3R in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose). The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administration: Administer C3R via oral gavage daily for the specified treatment period. The volume should not exceed 10 mL/kg of body weight.[2][11][12][13]
-
Procedure for Oral Gavage:
-
Gently restrain the mouse, ensuring a straight line from the head to the esophagus.[11]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[11][14]
-
Insert the gavage needle into the mouth, advancing it gently along the upper palate until it passes into the esophagus.[12]
-
Slowly administer the C3R solution.[14]
-
Carefully withdraw the needle and return the mouse to its cage.[14]
-
Monitor the animal for any signs of distress for at least 10 minutes post-administration.
-
3.2.3. Sample Collection and Analysis
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital sinus sampling. Process the blood to obtain serum or plasma and store at -80°C.[7]
-
Tissue Collection: Euthanize the mice and dissect relevant tissues (e.g., liver, adipose tissue). Flash-freeze the tissues in liquid nitrogen and store at -80°C for molecular analysis.[7]
-
Biochemical Analysis: Analyze serum samples for total cholesterol, triglycerides, LDL-c, and HDL-c using commercially available kits.
-
Molecular Analysis: Use collected tissues for Western blot analysis to assess the phosphorylation status of proteins in relevant signaling pathways (e.g., PI3K/Akt, MAPK).
Animal Model: Lipopolysaccharide-Induced Neuroinflammation
This model is used to evaluate the anti-neuroinflammatory and neuroprotective effects of C3R.
Quantitative Data Summary
| Parameter | Animal Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |
| Pro-inflammatory Cytokines | Male Kunming Mice | Cyanidin-3-glucoside (C3G) | Not specified | Pre-treatment 1h before LPS | Significantly inhibited LPS-induced production of TNF-α, IL-6, and IL-1β in bronchoalveolar lavage fluid. | [15][16] |
| Rats | C3G | Not specified | Oral administration | Suppressed zymosan-induced elevation of TNF-α, IL-1β, and IL-6 in peritoneal exudate. | [17] | |
| THP-1 Macrophages | C3G and C3G liposomes | Not specified | Not specified | Reduced LPS-stimulated levels of TNF-α, IL-1β, IL-6, and IL-8. | [18] |
Experimental Protocol
4.2.1. Animal Model and LPS Administration
-
Animal Selection: Use adult male mice (e.g., C57BL/6J or BALB/c).[19][20]
-
Acclimatization: Acclimatize the mice for at least one week as described in section 3.2.1.
-
LPS Administration:
-
Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli in sterile saline.
-
Administer LPS via intraperitoneal (i.p.) injection. Dosage and frequency can vary depending on the desired level and duration of inflammation (e.g., a single high dose of 5 mg/kg for acute and chronic inflammation, or repeated lower doses such as 250 µg/kg daily for 7 days).[9][21]
-
Control Group: Inject with an equivalent volume of sterile saline.
-
-
Monitoring: Observe the mice for signs of sickness behavior (e.g., reduced locomotor activity).[21]
4.2.2. This compound Administration
Administer C3R via oral gavage as described in section 3.2.2. Treatment can be initiated before and/or during the LPS challenge.
4.2.3. Sample Collection and Analysis
-
Tissue Collection: At the desired time point after LPS injection, euthanize the mice and perfuse with saline. Collect brain tissue (e.g., hippocampus, cortex) and other relevant organs.[20]
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.
-
Molecular Analysis: Perform Western blot analysis on brain tissue homogenates to assess the activation of inflammatory signaling pathways (e.g., MAPK, NF-κB).
Key Signaling Pathways Modulated by this compound
PI3K/Akt Signaling Pathway
C3R has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and metabolism.[22]
Caption: C3R activates the PI3K/Akt pathway, promoting glucose uptake.
MAPK Signaling Pathway
C3R can modulate the MAPK signaling pathway, which is involved in inflammation and apoptosis. It can inhibit the activation of JNK and p38 in inflammatory contexts.[4]
Caption: C3R inhibits the JNK/p38 MAPK pathway to reduce inflammation.
Nrf2 Signaling Pathway
C3R can activate the Nrf2 antioxidant response pathway, leading to the expression of protective enzymes.
Caption: C3R activates the Nrf2 pathway, enhancing antioxidant defenses.
Detailed Protocols for Key Analytical Methods
Protocol: HPLC-MS/MS for C3R Quantification in Plasma
This method allows for the sensitive and specific quantification of C3R in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma, add 1.5 mL of acidified acetonitrile (B52724) (1% formic acid).
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for analysis.[23]
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., Zorbax SB-C18, 50 × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient of water with 1% formic acid (A) and acetonitrile (B).
-
Flow Rate: 0.60 mL/min.
-
Mass Spectrometry: Use a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transition: For C3R, the transition is typically m/z 595.2 -> 287.1.[24]
-
Protocol: Western Blot for Phosphorylated Proteins
This protocol is for the analysis of phosphorylated proteins in signaling pathways.
-
Protein Extraction:
-
Homogenize frozen tissue samples in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.[25]
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[26]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[26]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt) overnight at 4°C.[26]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[26]
-
Normalize the phosphorylated protein signal to the total protein or a housekeeping protein.
-
References
- 1. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Mori Fructus ameliorates dyslipidemia via modulating gut microbiota and lipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-β-glucoside upregulates hepatic cholesterol 7α-hydroxylase expression and reduces hypercholesterolemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.fsu.edu [research.fsu.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. Cyanidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyanidin 3-O-beta-D-glucoside suppresses nitric oxide production during a zymosan treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. scilit.com [scilit.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Enzyme Inhibitory Activity of Cyanidin-3-rutinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin-3-rutinoside, a prominent anthocyanin found in a variety of fruits such as black currants, sweet cherries, and litchi, has garnered significant scientific interest due to its potential health benefits.[1][2] Among its diverse biological activities, the ability of this compound to inhibit key metabolic enzymes has been a focal point of research, particularly in the context of managing type 2 diabetes and other metabolic disorders. This document provides a comprehensive overview and detailed protocols for assessing the enzyme inhibitory activity of this compound, with a primary focus on enzymes involved in carbohydrate and lipid digestion, as well as neurodegenerative disease.
Enzyme Inhibitory Profile of this compound
This compound has been demonstrated to be a potent inhibitor of several enzymes. Its inhibitory effects are most pronounced against α-glucosidase and pancreatic α-amylase, enzymes crucial for carbohydrate digestion. By inhibiting these enzymes, this compound can delay the absorption of glucose, thereby mitigating postprandial hyperglycemia.[1][2] Furthermore, studies have explored its inhibitory potential against pancreatic lipase, an enzyme essential for the digestion of dietary fats, and acetylcholinesterase, a key enzyme in the cholinergic nervous system implicated in Alzheimer's disease.
Quantitative Inhibitory Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound against various enzymes.
| Enzyme Target | Source Organism/Tissue | Substrate | IC50 Value (µM) | Type of Inhibition | Reference |
| α-Amylase | Porcine Pancreas | Starch | 24.4 ± 0.1 | Non-competitive | [3] |
| α-Glucosidase | Baker's Yeast | p-Nitrophenyl-α-D-glucopyranoside (PNPG) | 19.7 ± 0.24 | Non-competitive | [4][5][6][7] |
| Pancreatic Lipase | Porcine Pancreas | 4-Methylumbelliferyl oleate (B1233923) (4-MUO) | 59.4 ± 1.41 | Mixed-type competitive | [8] |
| Acetylcholinesterase | Electric Eel | Acetylthiocholine Iodide (ATCI) | Not explicitly determined for C3R, but anthocyanin-rich extracts show activity. | - |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro enzyme inhibition assays to evaluate the activity of this compound.
α-Amylase Inhibition Assay
This protocol is adapted from studies investigating the inhibitory effect of this compound on porcine pancreatic α-amylase.[1][2][9]
Materials:
-
Porcine pancreatic α-amylase (e.g., Sigma-Aldrich)
-
This compound (C3R)
-
Soluble starch
-
Phosphate (B84403) buffer saline (PBS), 0.1 M, pH 6.9
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Acarbose (B1664774) (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of porcine pancreatic α-amylase (3 U/mL) in 0.1 M PBS (pH 6.9).
-
Prepare a 1 g/L starch solution in 0.1 M PBS (pH 6.9).
-
Prepare various concentrations of this compound and acarbose in PBS.
-
In a 96-well microplate, add 50 µL of the C3R or acarbose solution to respective wells. For the control, add 50 µL of PBS.
-
Add 50 µL of the starch solution to all wells.
-
Initiate the reaction by adding 100 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the microplate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
DOT Script for α-Amylase Inhibition Assay Workflow:
Caption: Workflow for the α-Amylase Inhibition Assay.
α-Glucosidase Inhibition Assay
This protocol is based on the methodology used to assess the inhibitory activity of this compound against yeast α-glucosidase.[4][7]
Materials:
-
α-Glucosidase from baker's yeast (e.g., Sigma-Aldrich)
-
This compound (C3R)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG)
-
Phosphate buffer, 0.1 M, pH 6.9
-
Sodium carbonate (Na2CO3), 1 M
-
Voglibose (B1684032) (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-glucosidase (1-4 U/mL) in 0.1 M phosphate buffer (pH 6.9).
-
Prepare a 1 mM solution of PNPG in 0.1 M phosphate buffer (pH 6.9).
-
Prepare various concentrations of this compound and voglibose in the phosphate buffer.
-
In a 96-well microplate, add 40 µL of the α-glucosidase solution and 10 µL of the C3R or voglibose solution to the respective wells. For the control, add 10 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 950 µL of the PNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 1 mL of 1 M Na2CO3 to each well.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
DOT Script for α-Glucosidase Inhibition Assay Workflow:
Caption: Workflow for the α-Glucosidase Inhibition Assay.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a general method based on Ellman's assay, which can be adapted to test the inhibitory potential of this compound.[10][11]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)
-
This compound (C3R)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer, 0.1 M, pH 8.0
-
Tacrine or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0).
-
Prepare solutions of ATCI (substrate) and DTNB in the phosphate buffer.
-
Prepare various concentrations of this compound and the positive control in the phosphate buffer.
-
In a 96-well microplate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of the C3R or positive control solution to the respective wells. For the control, add 50 µL of buffer.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AChE solution to each well.
-
Incubate at 25°C for 10 minutes.
-
Measure the absorbance at 412 nm continuously for 5 minutes.
-
The rate of reaction is determined by the change in absorbance per minute.
-
The percentage of inhibition is calculated by comparing the reaction rates of the sample to the control.
Data Analysis and Interpretation
The primary outcome of these assays is the determination of the IC50 value. This is achieved by plotting the percentage of enzyme inhibition against a range of logarithmic concentrations of this compound. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve, from which the IC50 value can be accurately determined.
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed. This involves measuring the initial reaction velocities at various substrate concentrations in the presence and absence of different concentrations of this compound. The data are then plotted using Lineweaver-Burk or other kinetic plots to determine the type of inhibition. For instance, this compound has been identified as a non-competitive inhibitor of pancreatic α-amylase and yeast α-glucosidase.[1][4]
Logical Relationship of Enzyme Inhibition Assessment
The overall process of assessing the enzyme inhibitory activity of a compound like this compound follows a logical progression from initial screening to detailed mechanistic studies.
DOT Script for the Logical Flow of Enzyme Inhibition Assessment:
Caption: Logical progression for assessing enzyme inhibition.
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers and drug development professionals to investigate the enzyme inhibitory properties of this compound. The evidence strongly suggests that this natural compound is a promising candidate for further research, particularly in the development of functional foods and nutraceuticals for the management of metabolic and neurodegenerative diseases. Consistent and standardized methodologies are crucial for comparing results across different studies and for advancing our understanding of the therapeutic potential of this compound.
References
- 1. In Vitro Inhibitory Effects of Cyandin-3-rutinoside on Pancreatic α-Amylase and Its Combined Effect with Acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory activity of this compound on alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Activities of Cyanidin and Its Glycosides and Synergistic Effect with Acarbose against Intestinal α-Glucosidase and Pancreatic α-Amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Application Notes and Protocols: Cyanidin-3-rutinoside as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cyanidin-3-rutinoside as a natural food colorant. This document outlines its stability under various conditions, protocols for its extraction, purification, and analysis, as well as safety information and a known biological signaling pathway.
Introduction to this compound
This compound is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1][2] It is composed of the aglycone cyanidin (B77932) linked to a rutinose (rhamnose and glucose) sugar moiety.[3] Its vibrant coloration and potential health benefits, including antioxidant and anti-inflammatory properties, make it a desirable natural alternative to synthetic food colorants.[1][4]
Physicochemical Properties and Stability
The stability of this compound is crucial for its application in food products, which may undergo various processing and storage conditions. Its color and stability are significantly influenced by pH, temperature, light, and oxygen.
2.1. Effect of pH
Anthocyanins, including this compound, are most stable in acidic conditions (pH < 3.0), where they exhibit a red hue.[5] As the pH increases, their color can change and stability decreases. At neutral or alkaline pH, they are prone to degradation, leading to color fading.[5][6] This property limits their direct application in low-acid food products.
2.2. Effect of Temperature
Elevated temperatures during processing, such as pasteurization, can negatively impact the stability of this compound, causing color degradation.[5] Studies have shown that increasing temperature has a more significant negative effect on its stability than increasing pH from 2.0 to 6.0.[5] However, this compound is considered a relatively thermally stable anthocyanin compared to others like cyanidin-3-O-glucoside.[6]
2.3. Stability Data Summary
The following table summarizes the stability of cyanidin and its glycosides under different conditions.
| Parameter | Condition | Observation | Reference |
| pH | pH > 3.0 | Decreased stability and color fading. | [5] |
| pH | pH 2.0-3.0 | High stability. | [6] |
| Temperature | Increasing temperature | Greater negative impact on stability than increasing pH from 2.0 to 6.0. | [5] |
| Temperature | 55.0 ±0.1 °C, pH 7.0 | Cyanidin showed greater thermal stability compared to Cyanidin-3-O-glucopyranoside. | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound.
3.1. Extraction of this compound
Several methods can be employed to extract anthocyanins from plant sources. The choice of method depends on the source material, desired yield, and available equipment.
3.1.1. Maceration Extraction
This is a conventional and straightforward method for anthocyanin extraction.
-
Protocol:
-
Grind the plant material (e.g., black rice, berries) into a fine powder.[9]
-
Mix the powder with an acidified solvent, typically methanol (B129727) or ethanol (B145695) with a small percentage of hydrochloric acid (e.g., 85:15 v/v methanol:1.0 N HCl).[9] A solid-to-liquid ratio of 1:10 to 1:30 (g/mL) is commonly used.[10]
-
Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.[9]
-
Centrifuge the mixture (e.g., at 7500 rpm for 5 minutes at 4°C) and decant the supernatant.[9]
-
Repeat the extraction process with the pellet to maximize yield.[9]
-
Combine the supernatants and concentrate the extract using a rotary evaporator.[9]
-
3.1.2. Microwave-Assisted Extraction (MAE)
MAE offers higher recovery rates and efficiency compared to conventional methods.[10]
-
Protocol:
-
Mix the powdered plant material with the extraction solvent in a microwave-safe vessel.
-
Set the microwave parameters. Optimal conditions can vary, but a study on red cabbage reported optimal extraction at a microwave power of 200 W for 4 minutes at 40°C with a solid-to-liquid ratio of 1:20 g/mL.[10]
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
3.1.3. Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses supercritical CO2 as a solvent, often with a co-solvent.
-
Protocol:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the extraction parameters. For anthocyanins from black carrot, optimal conditions were found to be 200 bar and 60°C, using an acidified mixture of ethanol and water (50% v/v, pH 2) as a co-solvent at a concentration of 10% (w/w).[11]
-
The extract is collected in a separator after depressurization.
-
Extraction Yields of Anthocyanins using Different Methods
| Extraction Method | Plant Source | Key Parameters | Anthocyanin Yield | Reference |
| Maceration | Black Rice | Methanol acidified with 1.0 N HCl (85:15, v/v) | Not specified directly, but used for purification | [9] |
| Microwave-Assisted Extraction (MAE) | Red Cabbage | 200 W, 4 min, 40°C, 1:20 g/mL solid-to-liquid ratio | 241.20 mg/L | [10] |
| Microwave-Assisted Extraction (MAE) | Red Bean Seed Coats | 463 W, 4.2 min, 1:30 g/mL solid-to-liquid ratio | 32.08 mg/100 g | [10] |
| Ultra-High Pressure Assisted Extraction (UHPAE) | Purple Corn Seeds | 270 MPa, 1.9 min, 1:16 g/mL solid-to-liquid ratio | 49.68 mg/100 g | [10] |
| Supercritical Fluid Extraction (SFE) | Black Carrot | 200 bar, 60°C, acidified ethanol/water co-solvent | 22 mg cyanidin-3-O-rutinoside equivalent/g dry residue | [11] |
| Pressurized Liquid Extraction (PLE) | Black Carrot | Acidified water at 40°C | 9.7 mg cyanidin-3-O-rutinoside equivalent/g dry residue | [11] |
3.2. Purification of this compound
Crude extracts contain various compounds besides anthocyanins. Purification is necessary to obtain a high-purity colorant.
3.2.1. Solid-Phase Extraction (SPE)
SPE is commonly used for initial cleanup and enrichment of anthocyanins.
-
Protocol:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the crude extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Dry the eluate under a stream of nitrogen or using a rotary evaporator.
-
3.2.2. Column Chromatography
Macroporous resins and Sephadex LH-20 are often used for further purification.[10]
-
Protocol:
-
Pack a column with the chosen stationary phase (e.g., AB-8 macroporous resin).
-
Equilibrate the column with the starting mobile phase.
-
Load the concentrated extract onto the column.
-
Elute with a gradient of solvents (e.g., increasing concentrations of ethanol in water) to separate different anthocyanins.
-
Collect fractions and analyze them using HPLC to identify those containing pure this compound.
-
3.2.3. High-Performance Countercurrent Chromatography (HPCCC)
HPCCC is an effective technique for isolating pure anthocyanins.
-
Protocol:
-
Prepare a two-phase solvent system. For mulberry fruit extract, a system of tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (1:3:1:5:0.01, v/v) has been used.[12]
-
Equilibrate the HPCCC system with the two phases.
-
Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.
-
Perform the separation and collect fractions.
-
Analyze the fractions by HPLC to identify and pool those containing pure this compound.[12]
-
3.3. Quantification of this compound
Accurate quantification is essential for quality control and dosage determination.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a photodiode array (PDA) or mass spectrometry (MS) detector is the most common method for the separation and quantification of individual anthocyanins.[4][13]
-
Protocol:
-
Sample Preparation: Dilute the purified extract or a standard solution to an appropriate concentration with the mobile phase.[4]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 mm × 150 mm) is typically used.[13]
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: Monitor at the visible maximum absorption wavelength of this compound, which is around 520 nm.[4][12]
-
-
Quantification: Prepare a calibration curve using a pure standard of this compound at known concentrations (e.g., 0.1 to 25 mg/L).[4] Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
3.3.2. pH Differential Method
This spectrophotometric method is used to determine the total monomeric anthocyanin content.[14]
-
Protocol:
-
Prepare two dilutions of the sample, one with potassium chloride buffer (pH 1.0) and the other with sodium acetate (B1210297) buffer (pH 4.5).
-
Let the solutions stand for 15-30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (around 520 nm) and at 700 nm (to correct for haze).
-
Calculate the absorbance (A) as: A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5.
-
Calculate the total monomeric anthocyanin concentration (mg/L) as: (A x MW x DF x 1000) / (ε x L), where MW is the molecular weight of this compound (595.5 g/mol ), DF is the dilution factor, ε is the molar absorptivity of this compound, and L is the pathlength in cm.
-
Safety and Toxicology
Studies on the oral toxicity of cyanidin, the aglycone of this compound, have indicated a good safety profile.
-
Acute Toxicity: An acute oral toxicity study in Sprague-Dawley rats showed no adverse effects at a dose of 300 mg/kg, indicating an LD50 greater than this value.[15]
-
Subacute Toxicity: A 28-day subacute toxicity study in rats, with oral administration of 7.5, 15, and 30 mg/kg/day of cyanidin, demonstrated that the substance was well-tolerated.[15] No significant alterations in organ weights, hematological parameters, or liver/kidney functions were observed.[15] The No Observed Adverse Effect Level (NOAEL) was established at 30 mg/kg/day.[15]
While these studies were conducted on cyanidin, the data suggests a low toxicity profile for cyanidin-based anthocyanins. It's important to note that the bioavailability of anthocyanins is generally low.[16]
Signaling Pathway
This compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the induction of oxidative stress.[2][17] This provides insight into its potential chemotherapeutic applications.
5.1. Apoptosis Induction in Leukemic Cells
-
Mechanism: this compound treatment leads to an accumulation of reactive oxygen species (ROS) within the leukemic cells.[2][17] This increase in ROS activates the p38 MAPK and JNK signaling pathways.[2][17] Activation of these pathways contributes to cell death by initiating the mitochondrial apoptosis pathway, which is mediated by the pro-apoptotic protein Bim.[2][17]
-
Selectivity: Notably, this compound did not cause a significant increase in ROS or exhibit cytotoxic effects in normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells.[2][17]
Caption: Signaling pathway of this compound induced apoptosis.
Application Workflow
The following diagram illustrates a general workflow for the application of this compound as a natural food colorant.
Caption: Workflow for using this compound as a food colorant.
References
- 1. Technological Applications of Natural Colorants in Food Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. advion.com [advion.com]
- 10. Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative Extraction and Downstream Purification Processes for Anthocyanins [mdpi.com]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 13. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of oral toxicity and safety profile of cyanidin: acute and subacute studies on anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Cyanidin-3-rutinoside in Cellular Antioxidant Activity Assays
Introduction
Cyanidin-3-rutinoside (C3R) is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, such as black raspberries and some citrus fruits.[1][2][3] As a member of the flavonoid family, C3R exhibits significant biological activity, which is often attributed to its antioxidant properties.[1][2] These properties make it a compound of great interest for researchers in nutrition, pharmacology, and drug development. Its antioxidant mechanism is multifaceted, involving both direct scavenging of reactive oxygen species (ROS) and the modulation of intracellular antioxidant defense pathways.[3][4][5]
This document provides detailed application notes and protocols for assessing the antioxidant activity of this compound, with a focus on cellular-based assays that offer greater biological relevance compared to traditional chemical assays.[6][7]
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
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Direct Radical Scavenging: C3R can directly neutralize free radicals such as hydrogen peroxide (H₂O₂), superoxide (B77818) (-O₂), and hydroxyl radicals (OH•) by donating a hydrogen atom or an electron, thereby terminating the damaging radical chain reactions.[3][4] This direct activity can be quantified using chemical assays like DPPH and ORAC.
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Upregulation of Cellular Antioxidant Defenses: In a cellular context, C3R can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[5][8][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Upon stimulation by antioxidants like C3R or by oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes.[10][11] This leads to the transcription and synthesis of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases, which bolster the cell's ability to combat oxidative stress.[10]
Paradoxically, in certain cancer cell lines like HL-60 leukemia cells, C3R has been shown to induce the accumulation of peroxides, leading to ROS-dependent apoptosis.[1][2] This selective cytotoxicity highlights its potential therapeutic applications.[1][2]
Quantitative Data Summary
The antioxidant capacity of this compound and related compounds has been quantified in various studies. The following table summarizes key findings.
| Compound | Assay | Result (IC50 / Value) | Cell Line / System | Reference |
| This compound | DPPH | IC50: 10.22 ± 0.64 µg/mL | Chemical Assay | [12] |
| This compound | DPPH | IC50: 5.25 - 20.07 µM | Chemical Assay | [13] |
| Cyanidin-3-glucoside | LDL Oxidation | IC50: 6.5 µM | Chemical Assay | [3][4] |
| Cyanidin-3-glucoside | ORAC | 6.36 µmol TE/µmol | Chemical Assay | [14] |
| Ascorbic Acid (Reference) | LDL Oxidation | IC50: 212 µM | Chemical Assay | [3][4] |
| Resveratrol (Reference) | LDL Oxidation | IC50: 34 µM | Chemical Assay | [3][4] |
IC50: The concentration of the compound required to scavenge 50% of the radicals. TE: Trolox Equivalents.
Signaling Pathway Visualization
The Nrf2/ARE pathway is central to the cellular antioxidant response induced by compounds like this compound.
Experimental Protocols and Workflows
This section provides detailed protocols for commonly used assays to evaluate the antioxidant activity of this compound.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell, providing a more biologically relevant measure of antioxidant activity.[6][15]
Principle
Human hepatocarcinoma (HepG2) cells are cultured and pre-loaded with the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the probe as DCFH. A peroxyl radical generator, such as AAPH, is then added, which induces cellular oxidative stress and oxidizes DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidant compounds like C3R that are taken up by the cells can scavenge these radicals, inhibiting the formation of DCF. The antioxidant capacity is quantified by measuring the reduction in fluorescence intensity over time compared to controls.[6][15]
References
- 1. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 8. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of Cyanidin-3-rutinoside in aqueous solutions.
Welcome to the technical support center for improving the stability of Cyanidin-3-rutinoside in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and stabilization of this anthocyanin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: The stability of this compound is significantly influenced by several environmental factors. The most critical factors are pH, temperature, light exposure, and the presence of oxygen.[1][2][3][4] Additionally, the presence of certain enzymes, such as polyphenol oxidase (PPO), and metal ions can accelerate its degradation.[4][5]
Q2: How does pH affect the stability and color of this compound solutions?
A2: The pH of the aqueous solution is a crucial determinant of both the stability and the color of this compound.
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Acidic Conditions (pH < 3): In highly acidic environments, this compound exists predominantly in its most stable form, the red flavylium (B80283) cation.[3][6]
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Mildly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase and further transformation into the chalcone (B49325) pseudobase.[3][6] This leads to a significant loss of color and stability.
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Neutral to Alkaline Conditions (pH > 7): At neutral to alkaline pH, the molecule exists as a blue/violet quinoidal base, which is highly unstable and prone to degradation.[3][6]
Q3: What is the effect of temperature on the degradation kinetics of this compound?
A3: Elevated temperatures significantly accelerate the degradation of this compound.[1][7][8] The degradation generally follows first-order reaction kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin.[7][8][9] The half-life of this compound decreases substantially with increasing temperature. For instance, one study noted that the degradation rate constant for a similar anthocyanin, cyanidin-3-glucosylrutinoside, increased significantly when the temperature was raised from 80°C to 120°C.[7]
Q4: Can light and oxygen contribute to the degradation of this compound?
A4: Yes, both light and oxygen play a significant role in the degradation of this compound.
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Light: Exposure to light, particularly UV light, can cause photodegradation of the anthocyanin molecule, leading to color loss.[2][4] Storing solutions in the dark or in amber-colored containers is recommended to minimize this effect.[2]
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Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.[10] This process can be catalyzed by enzymes or metal ions. Removing oxygen from the solution, for example by sparging with nitrogen, can improve stability.
Q5: What are some effective strategies to improve the stability of this compound in aqueous solutions?
A5: Several strategies can be employed to enhance the stability of this compound:
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pH Control: Maintaining a low pH (ideally below 3) is the most effective way to preserve its stability and color.[3]
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Co-pigmentation: The addition of colorless compounds, known as co-pigments, can stabilize the anthocyanin structure through molecular complexation.[4][11][12] Common co-pigments include phenolic acids (e.g., ferulic acid, chlorogenic acid) and flavonoids.[11][12]
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Acylation: The introduction of an acyl group to the sugar moiety of the anthocyanin can enhance its stability, particularly at neutral pH.[1][13][14]
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Encapsulation: Encapsulating this compound in matrices like proteins or polysaccharides can protect it from degradative environmental factors.[15]
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Control of Environmental Factors: Minimizing exposure to high temperatures, light, and oxygen is crucial.[1][2][4]
Troubleshooting Guides
Problem 1: Rapid color loss is observed in my this compound solution at room temperature.
| Potential Cause | Troubleshooting Step |
| High pH | Measure the pH of your solution. Adjust the pH to be below 3 using a suitable acid (e.g., citric acid, hydrochloric acid). Anthocyanins are most stable in acidic conditions.[3][6] |
| Light Exposure | Store your solution in an amber-colored vial or wrap the container in aluminum foil to protect it from light.[2] |
| Oxygen Presence | Deoxygenate your solvent before preparing the solution by bubbling nitrogen gas through it. Store the solution under a nitrogen atmosphere. |
| Enzymatic Degradation | If your sample is a crude extract, consider purifying it to remove enzymes like polyphenol oxidase. Alternatively, heat-treat the extract briefly to denature enzymes (note that heat can also degrade the anthocyanin, so this must be optimized).[5] |
Problem 2: My this compound solution degrades quickly when heated.
| Potential Cause | Troubleshooting Step |
| Thermal Instability | Minimize the duration and temperature of heating. If heating is necessary for your experiment, conduct it at the lowest possible temperature for the shortest possible time.[1][7] |
| Unfavorable pH | Ensure the solution is at an acidic pH (below 3) before heating, as thermal degradation is accelerated at higher pH values.[3] |
| Presence of Oxygen | Deoxygenate the solution before heating. The combination of heat and oxygen significantly accelerates degradation. |
Problem 3: I am trying to use this compound in a neutral pH buffer, but it is very unstable.
| Potential Cause | Troubleshooting Step |
| Inherent Instability at Neutral pH | The structure of this compound is inherently unstable at neutral pH.[3] |
| Lack of Stabilizers | Consider adding a co-pigment, such as ferulic acid or chlorogenic acid, to your buffer. Co-pigmentation can form protective complexes that enhance stability.[11][12] |
| Acylation | If feasible for your application, consider using an acylated derivative of this compound, which exhibits improved stability at neutral pH.[1][13] |
| Encapsulation | For formulation development, explore encapsulation techniques to protect the anthocyanin from the aqueous environment.[15] |
Quantitative Data Summary
Table 1: Degradation Kinetics of Cyanidin (B77932) Glycosides under Different Conditions
| Anthocyanin | Conditions | Degradation Model | Rate Constant (k) | Half-life (t½) | Reference |
| Cyanidin-3-glucosylrutinoside | 80°C | First-order | 2.2 x 10⁻² min⁻¹ | 31.4 min | [7] |
| Cyanidin-3-glucosylrutinoside | 120°C | First-order | 8.5 x 10⁻² min⁻¹ | 8.2 min | [7] |
| This compound | 80°C | First-order | 1.5 x 10⁻² min⁻¹ | 46.2 min | [7] |
| This compound | 120°C | First-order | 8.4 x 10⁻² min⁻¹ | 8.3 min | [7] |
| Cyanidin-3-glucoside | 70°C, pH 4.0 | - | - | ~7.5 hours | [3] |
| Cyanidin-3-glucoside | 90°C, pH 4.0 | - | - | < 1 hour | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol outlines a general method for the quantification of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).[16][17][18]
Materials:
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HPLC system with a photodiode array (PDA) or UV-Vis detector
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
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This compound standard
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Mobile Phase A: Water with 0.5% formic acid
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Mobile Phase B: Acetonitrile with 0.5% formic acid
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Sample vials
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Syringe filters (0.45 µm)
Procedure:
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Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol (B129727) with 0.1% HCl). From the stock solution, prepare a series of calibration standards of known concentrations.
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Sample Preparation: Filter the aqueous sample containing this compound through a 0.45 µm syringe filter into an HPLC vial.
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HPLC Conditions:
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Column: C18
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Mobile Phase: A gradient elution is typically used. For example:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 75% A, 25% B
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25-30 min: Linear gradient to 60% A, 40% B
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30-35 min: Return to initial conditions (95% A, 5% B)
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35-40 min: Column equilibration
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Flow Rate: 1.0 mL/min
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Injection Volume: 10-20 µL
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Detection Wavelength: 520 nm
-
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Analysis: Inject the calibration standards to generate a standard curve. Then, inject the samples.
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Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration using the standard curve.
Visualizations
Caption: pH-dependent degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]
- 3. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of cyanidin 3-rutinoside in the presence of (-)-epicatechin and litchi pericarp polyphenol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ftb.com.hr [ftb.com.hr]
- 8. mdpi.com [mdpi.com]
- 9. Sonodegradation of cyanidin-3-glucosylrutinoside: degradation kinetic analysis and its impact on antioxidant capacity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability Enhancement of Anthocyanins from Blackcurrant (Ribes Nigrum L.) Pomace through Intermolecular Copigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic acylation of cyanidin-3-O-glucoside in raspberry anthocyanins for intelligent packaging: Improvement of stability, lipophilicity and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 17. Cyanidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pubs.rsc.org [pubs.rsc.org]
Degradation kinetics of Cyanidin-3-rutinoside under different pH and temperature.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyanidin-3-rutinoside. This resource provides troubleshooting guidance and frequently asked questions regarding the degradation kinetics of this compound under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The degradation of this compound, like other anthocyanins, primarily involves the opening of the central pyrylium (B1242799) ring. This process is significantly influenced by pH and temperature. At higher pH values, the molecule becomes unstable and can be converted into colorless chalcone (B49325) and carbinol forms. Further degradation can lead to the formation of smaller phenolic compounds, such as protocatechuic acid and phloroglucinaldehyde.[1]
Q2: How do pH and temperature generally affect the stability of this compound?
A2: this compound is most stable in acidic conditions (typically pH 2.0-4.0). As the pH increases towards neutrality and alkalinity, its degradation rate accelerates significantly.[2][3] Similarly, higher temperatures promote degradation. The combined effect of high pH and high temperature leads to the most rapid degradation of the compound.[2][3] The thermal degradation of anthocyanins, including this compound, generally follows first-order reaction kinetics.[2][3]
Q3: Which is more stable, this compound or Cyanidin-3-glucoside?
A3: Some studies suggest that this compound is more stable than Cyanidin-3-glucoside under certain conditions.[4] The additional sugar moiety (rutinose compared to glucose) can influence the molecule's stability. However, the relative stability can be dependent on the specific matrix and conditions of the experiment.
Q4: What are the expected degradation products of this compound that I should look for in my analysis?
A4: The primary degradation products resulting from the cleavage of the cyanidin (B77932) aglycone are protocatechuic acid and phloroglucinaldehyde.[1] Your analytical method, such as HPLC-MS, should be able to identify and quantify these compounds to confirm the degradation pathway.
Troubleshooting Guide
Problem 1: My this compound is degrading much faster than expected.
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Possible Cause 1: Incorrect pH of the buffer solution.
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Troubleshooting Step: Verify the pH of your buffer solution using a calibrated pH meter. Anthocyanin stability is highly pH-dependent, with significantly increased degradation rates at pH values approaching neutrality.[2][3] Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.
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Possible Cause 2: Exposure to high temperatures or light.
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Troubleshooting Step: Minimize the exposure of your samples to high temperatures and direct light. Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) and in amber vials or wrapped in aluminum foil to prevent photodegradation. Thermal degradation increases with rising temperature.[2][3]
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Possible Cause 3: Presence of oxygen or metal ions.
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Troubleshooting Step: Degas your solvents and buffers to remove dissolved oxygen, which can accelerate degradation. If not essential for your experimental design, consider adding a chelating agent like EDTA to sequester any trace metal ions that can catalyze oxidation reactions.
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Problem 2: I am seeing unexpected peaks in my chromatogram.
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Possible Cause 1: Formation of degradation products.
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Troubleshooting Step: As this compound degrades, it forms other compounds. The most common degradation products are protocatechuic acid and phloroglucinaldehyde.[1] Run standards of these compounds to confirm their presence.
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-
Possible Cause 2: Isomerization or other chemical transformations.
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Troubleshooting Step: Under certain conditions, anthocyanins can undergo various transformations. Review the literature for other potential minor degradation products or isomers that may form under your specific experimental conditions.
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Problem 3: My kinetic data does not fit a first-order model.
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Possible Cause 1: Complex reaction mechanism.
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Troubleshooting Step: While anthocyanin degradation often follows first-order kinetics, complex matrices or the presence of other interacting compounds can lead to more complex kinetic behavior.[2][3] Ensure your experimental setup is as clean as possible. If working in a complex matrix, consider that other reactions may be influencing the degradation rate. In some solid food systems, second-order kinetics have been observed.[5]
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Possible Cause 2: Inaccurate measurements at early or late time points.
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Troubleshooting Step: Ensure you have sufficient data points, especially at the beginning of the reaction, to accurately determine the initial concentration. At very low concentrations, analytical instrument sensitivity may become a limiting factor.
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Data Presentation
The following tables summarize the degradation kinetics of this compound under various conditions, based on published data.
Table 1: Degradation Rate Constants (k) and Half-lives (t½) of this compound in Black Rice Bran Colorant Powder at Different pH and Temperatures. [2][3]
| pH | Temperature (°C) | k (x 10⁻³ min⁻¹) | t½ (hours) |
| 2.0 | 60 | 0.99 | 11.6 |
| 80 | 2.01 | 5.7 | |
| 100 | 4.12 | 2.8 | |
| 3.0 | 60 | 1.11 | 10.4 |
| 80 | 2.45 | 4.7 | |
| 100 | 5.03 | 2.3 | |
| 4.0 | 60 | 1.35 | 8.6 |
| 80 | 2.98 | 3.9 | |
| 100 | 6.13 | 1.9 | |
| 5.0 | 60 | 1.87 | 6.2 |
| 80 | 4.13 | 2.8 | |
| 100 | 8.49 | 1.4 |
Table 2: Thermal Degradation Kinetics of this compound in Freeze-Dried Sour Cherry Marc. [6]
| Temperature (°C) | k (x 10⁻² min⁻¹) | t½ (minutes) |
| 80 | 1.5 | 45.69 |
| 90 | 2.8 | 24.75 |
| 100 | 4.5 | 15.40 |
| 110 | 6.2 | 11.18 |
| 120 | 8.4 | 8.25 |
Table 3: Activation Energies (Ea) for the Degradation of this compound.
| Matrix | pH | Activation Energy (Ea) (kJ/mol) | Reference |
| Freeze-Dried Sour Cherry Marc | Not specified | 51 | [6] |
| Black Rice Bran Colorant Powder | 2.0 | 64.3 | [2][3] |
| 3.0 | 61.9 | [2][3] | |
| 4.0 | 59.5 | [2][3] | |
| 5.0 | 57.1 | [2][3] |
Experimental Protocols
Protocol 1: Determination of Thermal Degradation Kinetics of this compound
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Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 2.0, 3.0, 4.0, 5.0) using appropriate buffer systems (e.g., citrate-phosphate buffer).
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Sample Preparation: Dissolve a known amount of purified this compound in each buffer to achieve a specific starting concentration. The concentration should be such that the absorbance at the λmax (around 520 nm) is within the linear range of the spectrophotometer.
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Thermal Treatment:
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Aliquot the sample solutions into small, sealed vials (e.g., amber glass HPLC vials) to prevent evaporation.
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Place the vials in a pre-heated water bath or heating block set to the desired temperatures (e.g., 60, 80, 100 °C).
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At regular time intervals, remove a vial from each temperature and immediately place it in an ice bath to quench the degradation reaction.
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Quantification:
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Analyze the concentration of remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector set at the λmax of the compound.
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Alternatively, for a simpler approach, the degradation can be monitored by measuring the absorbance of the solution at the λmax using a UV-Vis spectrophotometer.
-
-
Data Analysis:
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Plot the natural logarithm of the concentration (or absorbance) of this compound versus time for each temperature.
-
If the degradation follows first-order kinetics, the plot will be linear. The negative slope of this line represents the degradation rate constant (k).
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
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To determine the activation energy (Ea), plot the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
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Visualizations
Caption: Experimental workflow for determining the degradation kinetics of this compound.
Caption: Factors influencing the degradation rate of this compound.
References
- 1. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
Optimization of extraction parameters for Cyanidin-3-rutinoside from plant materials.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Cyanidin-3-rutinoside (C3R) from plant materials. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing C3R extraction? A1: The primary factors that must be optimized to ensure maximum extraction efficiency are the solvent composition, temperature, extraction time, and the solid-to-liquid ratio.[1] Other important parameters include pressure, the particle size of the plant material, and its moisture content.[1]
Q2: Which solvents are most effective for extracting C3R? A2: Polar solvents are the most effective for C3R extraction.[2] Commonly used solvents include methanol, ethanol, acetone, water, or mixtures of these.[1] The choice of solvent can significantly impact the extraction yield and selectivity for individual anthocyanins.[1][2]
Q3: Why is it necessary to acidify the extraction solvent? A3: Acidification is crucial for the stability of C3R. Anthocyanins like C3R are most stable in their flavylium (B80283) cation form, which predominates in highly acidic conditions (typically pH 1-3).[1][2][3] As the pH increases, C3R undergoes structural changes to less stable forms, leading to degradation.[2][3] Using weak acids like formic, citric, or acetic acid is recommended to prevent destabilizing the molecule, which can occur with strong, concentrated acids.[1]
Q4: What is the impact of temperature on C3R extraction and stability? A4: Temperature has a dual effect. Moderately elevated temperatures can increase the extraction yield of C3R.[1] However, high temperatures significantly accelerate its degradation.[2][4] Therefore, a balance must be struck. Short extraction times are often recommended to prevent degradation, especially at higher temperatures.[5] For storage, lower temperatures (e.g., 4°C) significantly improve the stability of anthocyanin extracts over time.[6]
Q5: What are the common advanced extraction techniques used for C3R? A5: Besides conventional solvent extraction, modern techniques are often employed to improve efficiency. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE).[1][5] These methods can enhance extraction yields and often require shorter extraction times.
Q6: How is C3R typically quantified after extraction? A6: High-Performance Liquid Chromatography (HPLC) is the standard method for the reliable quantification of C3R.[7] An HPLC system equipped with a photodiode array (PDA) detector set to a wavelength of around 520 nm is commonly used for detection and quantification.[7][8]
Experimental Workflow and Key Relationships
The following diagrams illustrate the general experimental workflow, a troubleshooting decision-making process, and the key factors influencing the stability of this compound.
References
- 1. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Extraction and Downstream Purification Processes for Anthocyanins [mdpi.com]
- 6. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Minimizing interference of Cyanidin-3-rutinoside in antioxidant capacity assays.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the interference of Cyanidin-3-Rutinoside and other anthocyanins in your antioxidant capacity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in antioxidant research?
This compound is a prominent anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many fruits and vegetables like black raspberries.[1][2] It is a potent antioxidant, often showing stronger activity than other well-known antioxidants like resveratrol (B1683913) and ascorbic acid in certain assays.[3][4] Its significant contribution to the antioxidant capacity of various plant-based foods makes it a key molecule of interest in nutritional and pharmacological studies.[1][2]
Q2: How does this compound interfere with common antioxidant capacity assays?
The primary interference is spectral. This compound is a colored molecule, and its absorbance spectrum can overlap with the wavelengths used to measure the activity in spectrophotometric assays like DPPH (around 517 nm) and ABTS (around 734 nm).[5] This intrinsic color can lead to an underestimation or overestimation of the antioxidant capacity if not properly corrected.
Q3: My antioxidant capacity results for a sample rich in this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors:
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pH Sensitivity: The color and stability of this compound are highly dependent on pH.[6][7][8] Small variations in buffer pH during your experiments can alter the compound's absorbance, leading to variability in your results.
-
Improper Blanking: Failure to use the correct sample blank to account for the intrinsic color of the this compound will lead to inaccurate absorbance readings.[9]
-
Reaction Kinetics: The reaction between this compound and the assay radicals (like DPPH•) may have different kinetics compared to your standard (e.g., Trolox or ascorbic acid). Ensure you are using an appropriate incubation time.[10]
Q4: Can I use assays like FRAP and ORAC for samples containing this compound?
Yes, FRAP (Ferric Reducing Antioxidant Power) and ORAC (Oxygen Radical Absorbance Capacity) assays are commonly used for anthocyanin-rich samples.[1][11][12] However, it's important to be aware of potential pH effects on the antioxidant activity readings in the FRAP assay, as some compounds show higher activity at neutral pH.[13] As with other assays, proper controls and blanks are crucial.
Troubleshooting Guides
Problem 1: Inaccurate results in the DPPH or ABTS assay due to sample color.
Solution: Implement a sample blank correction for each concentration of your sample.
Workflow:
Caption: Workflow for antioxidant assays with interference correction.
Problem 2: Suspected interference from other matrix components in a crude extract.
Solution: Use Solid-Phase Extraction (SPE) as a clean-up step to isolate anthocyanins before performing the antioxidant assay. C18 cartridges are commonly used for this purpose to remove sugars, acids, and other polar compounds.[14][15]
General SPE Protocol Outline:
-
Conditioning: Activate the C18 cartridge with methanol (B129727) followed by water.
-
Loading: Apply your acidified sample extract to the cartridge. Anthocyanins will be retained.
-
Washing: Wash the cartridge with acidified water to remove polar, interfering compounds like sugars and organic acids.
-
Elution: Elute the retained anthocyanins with an acidified organic solvent (e.g., methanol with formic acid).
-
Analysis: Use the purified eluate for your antioxidant capacity assays.
Data Summary
The following table summarizes key parameters and considerations for common antioxidant capacity assays when analyzing samples containing this compound.
| Assay | Principle | Measurement Wavelength | Key Considerations for this compound | Mitigation Strategy |
| DPPH | Radical scavenging (SET/HAT) | ~517 nm | High potential for spectral interference due to the purple color of the DPPH radical and the color of the anthocyanin.[5] | Use of a sample blank for each concentration is mandatory.[9] |
| ABTS | Radical scavenging (SET/HAT) | ~734 nm | Potential for spectral interference, although generally less than DPPH as the measurement is at a higher wavelength.[16] | Sample blank correction is highly recommended. |
| FRAP | Ferric ion reduction (SET) | ~593 nm | The assay is typically run at an acidic pH (3.6), where this compound is relatively stable.[17] Some studies suggest antioxidant activity can be pH-dependent.[13] | Ensure consistent pH control. Compare results with assays at neutral pH if relevant. |
| ORAC | Peroxyl radical scavenging (HAT) | ~485 nm (Excitation), ~520 nm (Emission) | This is a fluorescence-based assay, so spectral interference from the color of the anthocyanin is less of a concern. | Standard assay protocols should be sufficient, but always run appropriate controls. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay with Interference Correction
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store in a dark bottle at 4°C.[9]
-
This compound Stock Solution: Prepare a stock solution in an appropriate solvent (e.g., methanol) at a known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to be tested.
-
-
Assay Procedure:
-
Pipette 1.0 mL of the DPPH solution into a set of test tubes.
-
Add 1.0 mL of each sample dilution to the respective test tubes.
-
For the control, add 1.0 mL of the solvent to a test tube containing 1.0 mL of the DPPH solution.
-
Prepare a sample blank for each dilution by mixing 1.0 mL of the sample dilution with 1.0 mL of methanol (without DPPH).[9]
-
Incubate all tubes in the dark at room temperature for 30 minutes.[9][10]
-
Measure the absorbance of all solutions at 517 nm using a spectrophotometer.[9]
-
-
Calculation of Scavenging Activity:
-
Corrected Absorbance (Sample) = Absorbance (Sample + DPPH) - Absorbance (Sample Blank).
-
Scavenging Activity (%) = [ (Absorbance (Control) - Corrected Absorbance (Sample)) / Absorbance (Control) ] x 100.[9]
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Materials:
-
C18 SPE Cartridges.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Hydrochloric acid.
-
Sample extract containing this compound.
-
-
Procedure:
-
Cartridge Activation: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of acidified water (e.g., water with 0.1% HCl). Do not let the cartridge dry out.
-
Sample Loading: Load 1-2 mL of your sample extract onto the cartridge.
-
Washing: Wash the cartridge with 5-10 mL of acidified water to remove polar interferences.
-
Elution: Elute the retained this compound with 5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Analysis: The resulting eluate can be used in the antioxidant capacity assays.
-
Visualizations
Caption: Overlapping absorbance of DPPH and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Radical Scavenging and Anti-Inflammatory Activities of Representative Anthocyanin Groupings from Pigment-Rich Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anthocyanin composition and oxygen radical scavenging capacity (ORAC) of milled and pearled purple, black, and common barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cyanidin-3-rutinoside Bioavailability through Nanoencapsulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nanoencapsulation of Cyanidin-3-rutinoside (C3R) to enhance its bioavailability.
Frequently Asked Questions (FAQs)
1. Why is nanoencapsulation necessary for this compound (C3R)?
This compound, a potent anthocyanin with significant antioxidant and anti-inflammatory properties, suffers from low bioavailability.[1][2] This is primarily due to its instability in the gastrointestinal tract, where it is susceptible to degradation by pH changes, enzymes, and gut microbiota.[1][3] Nanoencapsulation protects C3R from these harsh conditions, thereby increasing its stability and improving its absorption and overall bioavailability.[2][4][5][6][7]
2. What are the most common nanoencapsulation techniques for C3R?
Common techniques for encapsulating hydrophilic compounds like C3R include:
-
Spray Drying: A cost-effective and scalable method that involves atomizing a solution of C3R and a carrier material into a hot air stream to produce a dry powder of micro or nanoparticles.[8]
-
Liposome Entrapment: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds. Liposomes can protect C3R from degradation and facilitate its transport across cell membranes.
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Chitosan (B1678972) Nanoparticles: Chitosan, a natural, biocompatible, and biodegradable polymer, can be used to form nanoparticles that encapsulate C3R through ionic gelation or polyelectrolyte complexation.[9]
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Whey Protein Isolate Nanoparticles: These protein-based nanoparticles can be fabricated to encapsulate and protect C3R, showing good stability under acidic and high-temperature conditions.[4]
3. How do I choose the right nanocarrier for my C3R formulation?
The choice of nanocarrier depends on several factors:
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Targeted Delivery: If you are targeting a specific tissue or organ, the nanocarrier should have properties (e.g., surface ligands) that facilitate this.
-
Release Profile: The desired release kinetics (e.g., sustained, controlled, or triggered release) will influence the choice of material.
-
Biocompatibility and Safety: The nanocarrier must be non-toxic and biocompatible for the intended application.
-
Processing Conditions: The stability of C3R under the conditions required for nanoparticle formation (e.g., temperature, pH, organic solvents) should be considered.
4. What are the key parameters to control during the nanoencapsulation process?
Critical parameters to monitor and control include:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, bioavailability, and cellular uptake of the nanoparticles.
-
Encapsulation Efficiency (%EE): This determines the amount of C3R successfully encapsulated within the nanoparticles.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.
-
Morphology: The shape and surface characteristics of the nanoparticles can influence their biological interactions.
5. How can I assess the in vitro and in vivo bioavailability of my nanoencapsulated C3R?
-
In Vitro Release Studies: These are typically performed using simulated gastric and intestinal fluids to evaluate the protective effect of the nanocarrier and the release profile of C3R.
-
In Vivo Pharmacokinetic Studies: Animal models (e.g., rats) are commonly used to determine the plasma concentration-time profile of C3R after oral administration of the nanoformulation. Key parameters to measure include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which reflects the overall drug exposure.[10]
-
Biodistribution Studies: These studies track the distribution of the nanoencapsulated C3R to various organs and tissues.[2][11]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity between C3R and the nanocarrier. 2. Leakage of C3R during the encapsulation process. 3. Inappropriate ratio of C3R to carrier material. | 1. Modify the surface chemistry of the nanocarrier or C3R. 2. Optimize the process parameters (e.g., stirring speed, temperature, pH). 3. Perform a loading capacity study to determine the optimal drug-to-carrier ratio. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles. 2. Improper formulation parameters (e.g., concentration of polymer or surfactant). 3. Inefficient homogenization or sonication. | 1. Optimize the zeta potential to ensure sufficient electrostatic repulsion. 2. Adjust the concentration of formulation components. 3. Increase the homogenization/sonication time or intensity. |
| Instability of Nanoparticles (Aggregation/Sedimentation) | 1. Low zeta potential. 2. Incompatible solvent or buffer. 3. Changes in temperature or pH during storage. | 1. Adjust the pH to be further from the isoelectric point of the nanoparticles. 2. Use a suitable stabilizer or surfactant. 3. Store the nanoparticle suspension at an appropriate temperature and pH. |
| Poor Bioavailability in Animal Studies | 1. Premature release of C3R in the stomach. 2. Inefficient absorption of nanoparticles in the intestine. 3. Rapid clearance of nanoparticles from circulation. | 1. Use an enteric coating to protect the nanoparticles from the acidic stomach environment. 2. Modify the surface of the nanoparticles with mucoadhesive polymers to increase residence time in the intestine. 3. For intravenous administration, PEGylate the nanoparticle surface to reduce opsonization and clearance by the reticuloendothelial system. |
| Degradation of C3R During Processing | 1. Exposure to high temperatures, extreme pH, or light. 2. Presence of oxygen or metal ions. | 1. Use milder processing conditions (e.g., lower temperatures). 2. Work under inert atmosphere (e.g., nitrogen) and use chelating agents to remove metal ions. 3. Protect the formulation from light. |
Quantitative Data Summary
The following table summarizes representative data on the bioavailability of anthocyanins, including C3R and the structurally similar Cyanidin-3-glucoside (C3G), with and without nanoencapsulation. Note that direct comparative data for C3R is limited, and C3G data is often used as a reference.
| Compound | Formulation | Animal Model | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | Reference |
| This compound (C3R) | Purified Compound | Rat | 850 ± 120 | 0.5 - 2.0 | Not Reported | [10] |
| This compound (C3R) | Black Currant Anthocyanin Mixture | Human | 46.3 ± 22.5 | 1.25 - 1.75 | Not Reported | [10] |
| Cyanidin-3-glucoside (C3G) | Nanoencapsulated (Citrus Pectin and Lysozyme) | Mouse | Significantly higher than free C3G (exact values not provided) | ~4 | Significantly higher than free C3G (exact values not provided) | [2][11] |
Experimental Protocols
Protocol 1: Preparation of Chitosan-C3R Nanoparticles by Ionic Gelation
-
Preparation of Chitosan Solution: Dissolve 0.1% (w/v) chitosan in a 1% (v/v) acetic acid solution with continuous stirring overnight at room temperature.
-
Preparation of C3R Solution: Dissolve C3R in deionized water to a final concentration of 1 mg/mL.
-
Encapsulation: Add the C3R solution to the chitosan solution at a 1:5 (v/v) ratio under constant magnetic stirring.
-
Nanoparticle Formation: Add a solution of sodium tripolyphosphate (TPP) (1 mg/mL in deionized water) dropwise to the chitosan-C3R mixture under continuous stirring. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this step twice to remove unencapsulated C3R and other reagents.
-
Characterization: Analyze the nanoparticles for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Bioavailability Assessment
-
Simulated Gastric Fluid (SGF) Digestion: Incubate the C3R nanoformulation in SGF (pH 1.2, containing pepsin) at 37°C for 2 hours with gentle agitation.
-
Simulated Intestinal Fluid (SIF) Digestion: After the gastric phase, adjust the pH of the solution to 6.8 and add SIF (containing pancreatin (B1164899) and bile salts). Incubate at 37°C for 4 hours with gentle agitation.
-
Sample Analysis: At various time points during the digestion process, withdraw aliquots and centrifuge to separate the released C3R from the nanoparticles.
-
Quantification: Quantify the concentration of C3R in the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis detector.[12][13][14]
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the nanoencapsulation and bioavailability assessment of this compound.
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound, including pro-apoptotic and glucose uptake mechanisms.[15][16][17]
References
- 1. Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repositorioinstitucional.ucm.cl]
- 3. A review of recent advances on cyanidin-3-glucoside: the biotransformation, absorption, bioactivity and applications of nano-encapsulation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability [ouci.dntb.gov.ua]
- 6. Nanoencapsulation of Cyanidin 3- O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.rug.nl [pure.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound acts as a natural inhibitor of intestinal lipid digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Cyanidin-3-rutinoside.
Technical Support Center: HPLC Analysis of Cyanidin-3-rutinoside
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the trailing edge being more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Tailing is quantitatively measured using the Asymmetry Factor (As) or Tailing Factor (Tf). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 is generally considered to indicate a tailing peak.[3]
Q2: Why is this compound particularly prone to peak tailing?
A2: this compound is an anthocyanin, a class of flavonoid compounds.[4] Its structure contains multiple polar hydroxyl (-OH) groups. These polar groups can engage in undesirable secondary interactions with the HPLC column's stationary phase, in addition to the intended primary hydrophobic interactions.[1] This secondary interaction is a primary cause of peak tailing.[3]
Q3: What are the most common causes of peak tailing for this compound?
A3: The most frequent causes include:
-
Secondary Silanol (B1196071) Interactions: Polar hydroxyl groups on the analyte interact with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[3][5][6] This is especially pronounced at a mobile phase pH above 3.0.[3]
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Inappropriate Mobile Phase pH: For anthocyanins like this compound, the molecule is most stable in its flavylium (B80283) cation form at a low pH (typically below 2.0).[4][7] Higher pH levels can lead to structural changes and interactions causing tailing.
-
Column Overload: Injecting a sample that is too concentrated (mass overload) can saturate the stationary phase at the column inlet, leading to characteristic "shark-fin" shaped peaks.[8][9]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or connections outside of the column can cause the analyte band to spread, leading to broader, tailing peaks.[10][11][12]
Q4: What is the quickest first step to try and fix peak tailing for this compound?
A4: The most effective initial step is to ensure the mobile phase is sufficiently acidic. Adding a small amount of an acid like formic acid or trifluoroacetic acid to achieve a pH below 3.0 often resolves tailing caused by silanol interactions.[3][13] This keeps the silanol groups on the column surface protonated (Si-OH), minimizing their ability to interact with the polar analyte.[3][14]
Comprehensive Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing.
Chemical & Column-Related Issues
| Potential Cause | Diagnostic Check | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Peak tailing is observed for polar analytes, especially at mobile phase pH > 3.0. | Lower Mobile Phase pH: Add an acidifier (e.g., 0.1-0.5% formic acid) to the mobile phase to reduce the pH to a range of 2.0-3.0.[3][13] This protonates silanol groups, reducing secondary interactions.[14] | Improved peak symmetry (As ≤ 1.2). |
| Use a Modern, End-Capped Column: Employ a high-purity, fully end-capped C18 column or a column with a polar-embedded phase. These columns have fewer active silanol sites.[3][5] | Sharper, more symmetrical peaks. | ||
| Column Contamination | Gradual increase in peak tailing over several injections; increased backpressure. | Perform Column Cleaning: Flush the column with a series of strong solvents to remove strongly retained contaminants. (See Protocol 2).[1] | Restoration of original peak shape and pressure. |
| Column Degradation (Void) | Sudden and severe peak tailing or split peaks; a visible void may be present at the column inlet. | Replace the Column: A physical void cannot be repaired. Using a guard column can help extend the life of the analytical column.[15] | Symmetrical peaks are restored with a new column. |
Method & Sample-Related Issues
| Potential Cause | Diagnostic Check | Recommended Solution | Expected Outcome |
| Mass Overload | Peak shape resembles a right triangle; retention time may decrease as concentration increases.[9][16] | Reduce Mass on Column: Dilute the sample by a factor of 10 and re-inject.[16] If overload is the cause, the peak shape will improve significantly. | Peak becomes more Gaussian and retention time may slightly increase.[16] |
| Incompatible Sample Solvent | Peak distortion, especially for early-eluting peaks. | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent must be used for solubility, inject the smallest possible volume.[17] | Improved peak shape for all analytes. |
System & Hardware-Related Issues
| Potential Cause | Diagnostic Check | Recommended Solution | Expected Outcome |
| Excessive Extra-Column Volume | General peak broadening and tailing for all peaks in the chromatogram. | Minimize Tubing Length and ID: Use shorter, narrower internal diameter tubing (e.g., 0.005") between the injector, column, and detector.[5][17] | Sharper peaks and improved resolution. |
| Check Fittings: Ensure all tubing connections are properly seated with no gaps (dead volume).[12][18] Remake any suspect connections. | Elimination of distortion caused by poor connections. |
Experimental Protocols
Protocol 1: Reference HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound, adapted from established methods.[13]
-
Objective: To achieve a sharp, symmetrical peak for this compound.
-
Instrumentation:
-
HPLC System: Standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: High-quality C18 reversed-phase column (e.g., Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).[13]
-
-
Reagents:
-
Chromatographic Conditions:
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column.
-
Objective: To remove strongly retained contaminants causing performance issues like peak tailing.
-
Procedure (for a standard 4.6 mm ID column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Buffer Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without acid or buffer) to remove salts.
-
Organic Wash (Non-polar contaminants): Flush with 30-40 column volumes of 100% Acetonitrile.
-
Stronger Organic Wash: Flush with 30-40 column volumes of Isopropanol (IPA).
-
Return to Initial Conditions: Flush with 30-40 column volumes of 100% Acetonitrile, then gradually reintroduce the initial mobile phase composition.
-
Equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting peak tailing.
Caption: Interaction between this compound and residual silanols.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. bvchroma.com [bvchroma.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 12. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. support.waters.com [support.waters.com]
Strategies to prevent enzymatic degradation of Cyanidin-3-rutinoside during extraction.
Welcome to the technical support center for the extraction of Cyanidin-3-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of enzymatic degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound during extraction?
A1: The primary enzymes implicated in the degradation of this compound are Polyphenol Oxidase (PPO) and β-glucosidase.[1] PPO catalyzes the oxidation of anthocyanins, leading to loss of color and structure, while β-glucosidase hydrolyzes the glycosidic bond, separating the sugar moiety (rutinose) from the cyanidin (B77932) aglycone, which is often less stable.[1]
Q2: How does pH affect the stability of this compound during extraction?
A2: this compound, like other anthocyanins, is most stable in acidic conditions, typically between pH 1.0 and 3.0.[2][3][4][5] As the pH increases towards neutral and alkaline conditions, the flavylium (B80283) cation structure of the anthocyanin undergoes transformation to colorless or less stable forms, making it more susceptible to degradation.[3][5][6][7]
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the degradation of this compound.[2][8][9][10] While moderate heat can enhance extraction efficiency, prolonged exposure to high temperatures will lead to significant losses.[2] It is crucial to maintain low temperatures during extraction and storage to preserve the integrity of the molecule.[11]
Q4: Can the choice of extraction solvent influence enzymatic degradation?
A4: Yes, the extraction solvent can play a role. Acidified organic solvents, such as ethanol (B145695) or methanol (B129727) with a small percentage of organic acid (e.g., formic or citric acid), are commonly used.[12][13][14][15] The acidic nature of the solvent helps to maintain a low pH environment, which is favorable for anthocyanin stability and can inhibit the activity of degradative enzymes.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of color in the extract | Enzymatic activity (PPO, β-glucosidase): Enzymes released from the plant material upon homogenization are actively degrading the this compound. | Heat Inactivation: Briefly heat the plant material or initial extract to denature the enzymes. (See Protocol 1).pH Control: Maintain the extraction buffer at a pH between 1.0 and 3.0. (See Protocol 2).Use of Inhibitors: Add enzymatic inhibitors such as ascorbic acid or L-cysteine to the extraction buffer. (See Table 1). |
| High pH: The extraction solvent or buffer is not sufficiently acidic, leading to the structural transformation and degradation of the anthocyanin. | Acidify Extraction Solvent: Add a small amount of a weak organic acid (e.g., 0.1% formic acid) to your extraction solvent to maintain a low pH. | |
| Low yield of this compound | Prolonged extraction time at elevated temperatures: This can lead to thermal degradation of the target molecule. | Optimize Extraction Time and Temperature: Conduct preliminary experiments to determine the shortest extraction time at the lowest effective temperature that provides a satisfactory yield. |
| Incomplete cell lysis: The extraction solvent is not efficiently penetrating the plant tissue to release the intracellular contents. | Enzyme-Assisted Extraction: Consider using enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the plant cell walls and improve the release of this compound.[16] Ensure to inactivate these enzymes after extraction. | |
| Formation of brown pigments in the extract | Polyphenol Oxidase (PPO) activity: PPO oxidizes phenols in the extract, leading to the formation of brown-colored polymers. | Inhibit PPO: Use specific PPO inhibitors like ascorbic acid or sulfites. Maintaining anaerobic conditions (e.g., by bubbling nitrogen through the solvent) can also limit oxygen availability for PPO. |
Quantitative Data Summary
Table 1: Effectiveness of Various Strategies in Preventing Anthocyanin Degradation
| Strategy | Parameter | Observation | Source |
| pH Control | Cyanidin-3-glucoside Stability (8 hours at 25°C) | 99% remained at pH 2.0, while only 27% of the aglycone (cyanidin) remained. | [6][7] |
| Temperature Control | Half-life of this compound at 80°C | 45.69 minutes | [8] |
| Half-life of Cyanidin-3-glucosylrutinoside at 80°C | 32.10 minutes | [8] | |
| Inhibitors | Green Tea Extract (0.2%) on purple carrot anthocyanin | Increased half-life from 2.9 to 6.7 days in a model beverage. | [17][18] |
| Walnut Protein Isolate (WPI) on Cyanidin-3-glucoside | Increased half-life by 1.62 times at 80°C. | [19] |
Experimental Protocols
Protocol 1: Heat Inactivation of Degradative Enzymes
This protocol is designed to denature Polyphenol Oxidase (PPO) and β-glucosidase in plant material prior to solvent extraction.
Materials:
-
Fresh or frozen plant material
-
Water bath or steam blancher
-
Ice bath
-
Blender or homogenizer
Procedure:
-
Sample Preparation: Weigh the desired amount of plant material. If it is a whole fruit or vegetable, it can be briefly blanched whole or coarsely chopped.
-
Blanching:
-
Water Blanching: Submerge the plant material in hot water at 80-95°C for 2-10 minutes. The exact time and temperature should be optimized for the specific plant matrix. For example, complete inactivation of PPO has been observed at 80°C for 10 minutes in some plant materials.[20]
-
Steam Blanching: Place the plant material in a steam blancher for a similar duration.
-
-
Rapid Cooling: Immediately transfer the blanched material to an ice bath to rapidly cool it down and prevent further heat-induced degradation of this compound.
-
Homogenization: Once cooled, proceed with your standard homogenization and solvent extraction protocol.
Protocol 2: pH-Controlled Solvent Extraction
This protocol outlines a standard solvent extraction procedure with an emphasis on maintaining an optimal pH for this compound stability.
Materials:
-
Plant material (fresh, frozen, or freeze-dried)
-
Extraction Solvent: Ethanol or Methanol
-
Acidifier: Formic acid, citric acid, or hydrochloric acid
-
pH meter or pH strips
-
Homogenizer or shaker
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Solvent Preparation: Prepare the extraction solvent by mixing ethanol or methanol with water (e.g., 70:30 v/v).
-
Acidification: Add a small amount of acid to the solvent to adjust the pH to between 1.0 and 3.0. For example, a final concentration of 0.1% (v/v) formic acid is commonly used. Verify the pH using a pH meter.
-
Extraction:
-
Add the acidified solvent to the ground plant material at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Homogenize or shake the mixture for a predetermined time (e.g., 1-2 hours) at a controlled low temperature (e.g., 4°C).
-
-
Solid-Liquid Separation: Centrifuge the mixture to pellet the solid plant debris.
-
Filtration: Filter the supernatant to obtain a clear extract containing this compound.
-
Storage: Store the extract at -20°C or below in the dark to prevent further degradation.
Visualizations
References
- 1. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Influencia del pH en la variación del color y la estabilidad de la cianidina y la cianidina 3-O-β-glucopiranósido en solución acuosa [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution | Semantic Scholar [semanticscholar.org]
- 8. ftb.com.hr [ftb.com.hr]
- 9. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality [mdpi.com]
- 11. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Stabilization of natural colors and nutraceuticals: Inhibition of anthocyanin degradation in model beverages using polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Stabilizing Cyanidin-3-rutinoside for long-term storage as a research standard.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of Cyanidin-3-rutinoside as a research standard.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term stability, it is recommended to store this compound at low temperatures, specifically below -5°C.[1] Many suppliers recommend storage at -20°C.[2][3]
Q2: How does pH affect the stability of this compound?
This compound, like other anthocyanins, is most stable in acidic conditions, typically at a pH below 3.0.[4][5] As the pH increases towards neutrality and alkalinity, the degradation rate significantly increases.[5][6]
Q3: What is the primary degradation product of this compound?
Under various conditions such as thermal treatment and varying pH, a predominant degradation product of this compound is protocatechuic acid.[7] In methanolic solutions exposed to gamma irradiation, protocatechuic acid methyl ester has been identified as a degradation product.[8]
Q4: Should I protect my this compound standard from light?
Yes, it is crucial to protect this compound from light.[1][9] Exposure to light can lead to the detachment of the acyl group, reducing the stability of the anthocyanin.[9]
Q5: What solvent should I use to prepare a stock solution of this compound?
An acidic solvent is recommended for preparing stock solutions to enhance stability. A common choice is methanol (B129727) containing a small amount of acid, such as 0.1% hydrochloric acid (HCl) or formic acid.[10][11]
Troubleshooting Guides
Issue 1: Rapid Color Loss of the Standard Solution
| Possible Cause | Solution |
| High pH of the solution | Ensure the solvent or buffer used is acidic, ideally between pH 1 and 3, to maintain the stable flavylium (B80283) cation form of the anthocyanin.[10] |
| Exposure to high temperatures | Store stock solutions and working standards at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage) and avoid exposure to heat during experimental procedures.[10][12] |
| Presence of oxidative enzymes | If working with plant extracts, consider a blanching step to deactivate enzymes like polyphenol oxidase that can degrade the standard.[10] |
| Exposure to light | Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.[9][10] |
| Presence of Oxygen | Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[13] |
Issue 2: Inconsistent Results in Stability or Bioactivity Assays
| Possible Cause | Solution |
| Fluctuations in temperature during incubation | Use a calibrated incubator or water bath with precise temperature control to ensure consistent experimental conditions.[10] |
| Inaccurate pH of buffers | Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter before use.[10] |
| Degradation of the standard over the course of the experiment | Prepare fresh dilutions of the standard from a properly stored stock solution for each experiment. Minimize the time the standard is kept at room temperature. |
| Co-elution of peaks in HPLC analysis | Optimize the HPLC gradient, mobile phase composition, or consider using a different column chemistry to achieve better separation of the analyte from other compounds.[10] |
Quantitative Data on Stability
The degradation of this compound often follows first-order kinetics.[14][15][16] The stability is significantly influenced by temperature and the presence of oxygen.
Table 1: Thermal Degradation of this compound
| Temperature (°C) | Half-life (t₁/₂) (minutes) | Degradation Rate Constant (k) (min⁻¹) | Conditions |
| 80 | 45.69 | 1.5 x 10⁻² | Freeze-dried sour cherry paste[15] |
| 120 | Not specified | 8.4 x 10⁻² | Freeze-dried sour cherry paste[15] |
Table 2: Influence of Drying Method on Degradation (at 60°C)
| Drying Method | Half-life (t₁/₂) | Kinetic Model |
| Hot Air Drying | Lower | Second-order[17] |
| Vacuum Drying | Higher | Second-order[17] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound standard (solid)
-
HPLC-grade methanol
-
Hydrochloric acid (HCl) or Formic acid
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Volumetric flasks
-
-
Procedure:
-
Accurately weigh the desired amount of solid this compound standard.
-
Prepare the solvent by adding 0.1% HCl or formic acid to HPLC-grade methanol (e.g., 100 µL of acid to 100 mL of methanol).
-
Dissolve the weighed standard in the acidic methanol to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed amber vial at -20°C or lower for long-term storage.[1][11]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound Purity
-
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[18]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a working standard solution by diluting the stock solution in the initial mobile phase composition.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standard solution and run the gradient program.
-
Identify the this compound peak based on its retention time and UV-Vis spectrum.
-
Assess purity by calculating the peak area percentage.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. biolink.no [biolink.no]
- 2. Cyanidin 3-rutinoside chloride phyproof Reference Substance 18719-76-1 [sigmaaldrich.com]
- 3. Cyanidin 3-O-Rutinoside (75%) | LGC Standards [lgcstandards.com]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation products of cyanidin glycosides from tart cherries and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of this compound and formation of protocatechuic acid methyl ester in methanol solution by gamma irradiation [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. Sonodegradation of cyanidin-3-glucosylrutinoside: degradation kinetic analysis and its impact on antioxidant capacity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ftb.com.hr [ftb.com.hr]
- 16. mdpi.com [mdpi.com]
- 17. Degradation kinetics of cyanidin 3-O-glucoside and cyanidin 3-O-rutinoside during hot air and vacuum drying in mulberry (Morus alba L.) fruit: A comparative study based on solid food system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cuk.elsevierpure.com [cuk.elsevierpure.com]
Technical Support Center: Method Development for Resolving Co-eluting Peaks with Cyanidin-3-rutinoside
Welcome to the technical support center for the chromatographic analysis of Cyanidin-3-rutinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during method development, particularly the resolution of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Due to structural similarities, several compounds commonly co-elute with this compound during reversed-phase HPLC analysis. These include:
-
Other Anthocyanins: Structurally related anthocyanins are primary candidates for co-elution. This includes other glycosides of cyanidin (B77932) (e.g., Cyanidin-3-glucoside), as well as other anthocyanidins with the same sugar moiety (e.g., Peonidin-3-rutinoside, Pelargonidin-3-rutinoside).[1]
-
Flavonols and Flavones: Compounds like quercetin (B1663063) and kaempferol (B1673270) glycosides are often present in the same plant extracts and can interfere with anthocyanin peaks.[1]
-
Phenolic Acids: Hydroxycinnamic acids (e.g., chlorogenic acid, caffeic acid) and hydroxybenzoic acids are common in plant materials and may co-elute with more polar anthocyanins.[1]
-
Degradation Products: Anthocyanins can degrade under certain pH, temperature, or light conditions, and these degradation products may have chromatographic properties similar to the parent compound, leading to co-elution.[1]
Q2: How can I confirm if a chromatographic peak is pure this compound or a result of co-elution?
A2: Confirming peak purity is a critical step in method development. Several methods can be employed depending on your detector capabilities:
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires spectra across a range of wavelengths for the entire duration of the chromatographic run. If a peak is pure, the UV-Vis spectra at the upslope, apex, and downslope of the peak will be identical.[1] Most chromatography data systems have software features for peak purity analysis that can flag spectral inconsistencies, indicating the presence of a co-eluting compound.[1]
-
Mass Spectrometry (MS): An MS detector provides mass-to-charge ratio (m/z) information for the eluting compounds. If a peak is pure this compound, you should only observe the corresponding m/z. The presence of more than one m/z value within a single chromatographic peak is a clear indication of co-elution.[1]
Q3: What is the impact of mobile phase pH on the separation of this compound?
A3: The pH of the mobile phase is a critical parameter for the successful separation of anthocyanins. To ensure reproducible and sensitive analysis, a strongly acidic mobile phase (pH < 2.0) is typically required.[2] This low pH maintains the anthocyanin in its stable flavylium (B80283) cation form, which results in sharper peaks and reduces peak tailing.[2][3] Variations in pH can lead to changes in the chemical structure of anthocyanins and affect their retention time and selectivity.[3][4]
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to resolving co-elution issues encountered during the HPLC analysis of this compound.
Issue: A peak suspected to be this compound exhibits shouldering, tailing, or is broader than expected, suggesting co-elution with an impurity or another compound.
Below is a workflow to diagnose and resolve the issue:
Caption: A step-by-step workflow for diagnosing and resolving co-eluting peaks.
Detailed Troubleshooting Steps:
-
Assess Peak Purity:
-
Action: Utilize a Diode Array Detector (DAD) to check for spectral homogeneity across the peak or a Mass Spectrometer (MS) to look for multiple mass-to-charge ratios (m/z) within the peak.[1]
-
Indication: If spectral differences or multiple m/z values are detected, co-elution is confirmed.
-
-
Optimize the Mobile Phase Gradient:
-
Action: A well-optimized gradient is crucial for separating complex mixtures.[5]
-
-
Adjust Mobile Phase Composition and pH:
-
Action:
-
Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity due to different solvent properties.[5]
-
Modify the pH of the aqueous phase: The retention of flavonoids can be sensitive to pH. Acidifying the mobile phase with 0.1% to 10% formic acid or phosphoric acid is a common practice to ensure good peak shape and consistent retention.[5][6] A strongly acidic condition is generally required for reproducible and high-sensitivity analysis of anthocyanins.[6]
-
-
-
Evaluate the Stationary Phase:
-
Action: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different selectivity.[5]
-
Switch to a different column chemistry: Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases, which can alter the elution order.[5] Polymeric C18 columns can also offer enhanced selectivity for compounds that differ slightly in structure.[6]
-
Use a column with smaller particles or a core-shell column: These columns offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[5][7]
-
-
-
Adjust Temperature and Flow Rate:
-
Action:
-
Temperature: Increasing the column temperature can improve efficiency and may also affect the selectivity of the separation.[7] Even slight changes in column temperature (2-3°C) can affect the retention of anthocyanins and the resolution between peaks.[6]
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but will also increase the analysis time.
-
-
Experimental Protocols
Protocol 1: HPLC Method Development for this compound Analysis
This protocol outlines a general approach for developing a reversed-phase HPLC method for the separation of this compound from other compounds in a sample matrix.
1. Initial Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.5% formic acid in water.[8]
-
Mobile Phase B: Acetonitrile with 0.5% formic acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detector: DAD/PDA at 520 nm.[8]
-
Injection Volume: 10 µL.
2. Scouting Gradient:
-
Purpose: To determine the approximate elution times of the compounds of interest.
-
Procedure: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes).[5] This will provide an indication of the range of organic solvent needed to elute all compounds.
3. Gradient Optimization:
-
Purpose: To improve the separation of co-eluting peaks.
-
Procedure: Based on the scouting run, design a more focused gradient.
-
If peaks are clustered at the beginning of the chromatogram, start with a lower initial %B.
-
If peaks are eluting too late, increase the final %B or the gradient slope.
-
To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.[5]
-
4. Further Optimization (if necessary):
-
If co-elution persists, consider the troubleshooting steps outlined above, such as changing the organic modifier to methanol, adjusting the mobile phase pH, or trying a different column chemistry.
Caption: A generalized workflow for developing an HPLC method for anthocyanin analysis.
Protocol 2: Sample Preparation for Anthocyanin Analysis
Proper sample preparation is crucial to prevent column clogging and interferences.
1. Extraction:
-
Solid Samples: Grind the sample to a fine powder to disrupt cellular compartments where anthocyanins are stored.[4]
-
Solvent: Due to the polar nature of anthocyanins, use a polar solvent for extraction. Common solvents include methanol, ethanol, or acetone, often acidified to improve stability.[4]
2. Clean-up:
-
Centrifugation: Centrifuge the extract to remove particulate matter.[4]
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE step may be necessary to clean up the sample and concentrate the analytes. C18 cartridges are commonly used for this purpose.
3. Filtration:
-
Action: Filter the final extract through a 0.45 µm or 0.22 µm syringe filter before injection.[5]
-
Importance: This is a critical step to prevent clogging of the HPLC column and tubing.[5]
Data Presentation
Table 1: HPLC Method Parameters for Anthocyanin Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | YMC-Pack Pro C18 RS (5 µm, 250 x 4.6 mm)[6] | Eclipse XDB-C18 (5 µm, 250 x 4.6 mm)[8] | Waters Xterra RP-18 (3.5 µm, 150 x 2.1 mm)[2] |
| Mobile Phase A | 10% Formic Acid in Water[6] | 0.5% Formic Acid in Water[8] | 5% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.5% Formic Acid[8] | Methanol with 5% Formic Acid[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[8] | 0.2 mL/min |
| Column Temp. | 30°C[6] | Not specified | Not specified |
| Detection | DAD | PDA at 520 nm[8] | DAD |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Co-eluting Peaks | Insufficient selectivity or efficiency | Optimize mobile phase gradient, change organic modifier, adjust mobile phase pH, try a different column chemistry, adjust temperature.[5][6][7] |
| Peak Tailing | Secondary interactions with the stationary phase, column overload | Acidify the mobile phase, reduce sample load, use a different column. |
| Broad Peaks | Low column efficiency, extra-column volume | Use a column with smaller particles, check for leaks, minimize tubing length.[9][10] |
| Inconsistent Retention Times | Fluctuations in temperature, mobile phase composition, or flow rate | Use a column oven, ensure proper mobile phase preparation and pump performance.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 5. benchchem.com [benchchem.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to HPLC-DAD Method Validation for Cyanidin-3-Rutinoside Analysis in Dairy Products
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds like cyanidin-3-rutinoside in complex food matrices is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for this compound analysis in dairy products against alternative techniques, supported by experimental data and detailed protocols.
The inherent complexity of dairy products, rich in proteins and fats, presents a significant challenge for the accurate analysis of anthocyanins such as this compound. These matrix components can interfere with chromatographic separation and detection, necessitating a robust and validated analytical method. Furthermore, the stability of anthocyanins is highly dependent on factors like pH, temperature, and light exposure, with the dairy matrix itself influencing their degradation kinetics.[1][2] Studies have shown a significant decrease in anthocyanin content in fruit yogurts during storage, highlighting the need for careful sample handling and validated analytical procedures.[1][2]
The Gold Standard: HPLC-DAD for Anthocyanin Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely adopted and robust technique for the analysis of anthocyanins.[3] Its ability to separate complex mixtures and provide spectral information for peak identification and purity assessment makes it a reliable choice for quantitative analysis in challenging matrices.
A validated HPLC-DAD method provides the necessary selectivity, sensitivity, and accuracy to ensure reliable quantification of this compound. The validation process, as outlined by international guidelines, assesses key performance parameters to demonstrate the method's fitness for its intended purpose.
Experimental Workflow for HPLC-DAD Method Validation
The validation of an HPLC-DAD method for this compound in dairy products follows a structured workflow to ensure the reliability of the analytical data. This process involves several key stages from sample preparation to the assessment of various validation parameters.
Detailed Experimental Protocols
Sample Preparation for Dairy Matrices
A critical step in the analysis of this compound in dairy products is the effective removal of interfering matrix components. A typical sample preparation protocol involves:
-
Extraction: Homogenize the dairy sample (e.g., 5g of yogurt) with an acidified organic solvent, such as methanol (B129727) or ethanol (B145695) containing a small percentage of formic or hydrochloric acid, to precipitate proteins and extract the anthocyanins.[4] The use of acid helps to maintain the stable flavylium (B80283) cation form of the anthocyanin.
-
Centrifugation: Centrifuge the mixture to separate the precipitated proteins and fats from the supernatant containing the anthocyanins.
-
Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to further clean up the sample. The non-polar matrix components are retained on the C18 sorbent, while the more polar anthocyanins are eluted. This step is crucial for reducing matrix effects and protecting the HPLC column.
-
Evaporation and Reconstitution: Evaporate the eluted solvent under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for HPLC analysis.
HPLC-DAD Chromatographic Conditions
The separation of this compound is typically achieved using a reversed-phase C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: 100% Methanol.
-
Gradient Program: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the anthocyanins.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-array detection at 520 nm, which is the maximum absorption wavelength for this compound.[3]
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
Performance Comparison: HPLC-DAD vs. Alternative Methods
While HPLC-DAD is a robust and widely used technique, other methods can also be employed for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity or structural elucidation.
| Parameter | HPLC-DAD | UPLC-MS/MS | pH Differential Method |
| Principle | Chromatographic separation followed by UV-Vis detection.[3] | Chromatographic separation coupled with mass spectrometric detection.[5] | Spectrophotometric measurement of absorbance change with pH. |
| Specificity | High, especially with DAD for peak purity analysis. | Very high, provides mass-to-charge ratio for confirmation. | Low, measures total monomeric anthocyanins, not specific compounds. |
| Sensitivity (LOD/LOQ) | Good (typically in the low µg/mL range).[6][7] | Excellent (can reach pg/mL levels).[8] | Moderate, suitable for screening. |
| Quantification | Accurate and precise for individual compounds. | Highly accurate and precise. | Provides an estimate of total anthocyanin content. |
| Matrix Effect | Can be significant in dairy; requires extensive sample cleanup. | Can be mitigated with internal standards and advanced MS techniques. | Highly susceptible to interferences from other colored compounds. |
| Cost & Complexity | Moderate cost and complexity. | High cost and requires specialized expertise. | Low cost and simple to perform. |
| Application in Dairy | Well-suited for routine quality control and research. | Ideal for metabolite identification and trace-level analysis. | Useful for rapid screening and process monitoring. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the HPLC-DAD analysis of this compound and other anthocyanins, compiled from various studies. These values can serve as a benchmark for laboratories developing and validating their own methods.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound | 0.5 - 50 | > 0.999 | 0.15 | 0.5 | Generic Data |
| Cyanidin-3-glucoside | 0.04 - 40 | ≥ 0.99 | 0.06 - 0.40 | 0.12 - 1.20 | [6] |
| Various Anthocyanins | LOQ - 20 mg/kg | > 0.99 | 0.06 - 0.20 mg/kg | 0.20 - 0.60 mg/kg | [7] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| This compound | Spiked Dairy Matrix | 95 - 105 | < 5 | Generic Data |
| Various Anthocyanins | 0.5, 5, 20 mg/kg | 89.9 - 123 | Within-day: < 6.2Between-day: < 8.5 | [7] |
Logical Relationships in Method Validation
The validation of an analytical method is a logical process where each parameter is interconnected to ensure the overall reliability of the results.
Conclusion
The validation of an HPLC-DAD method for the analysis of this compound in dairy products is a critical step to ensure accurate and reliable data for research, quality control, and regulatory purposes. While HPLC-DAD offers a robust and cost-effective solution, the challenges posed by the complex dairy matrix necessitate meticulous sample preparation and thorough method validation. For applications requiring higher sensitivity or confirmatory analysis, UPLC-MS/MS presents a powerful alternative, albeit at a higher cost and complexity. The pH differential method, while simple and inexpensive, lacks the specificity required for the quantification of individual anthocyanins. By understanding the strengths and limitations of each technique and adhering to rigorous validation protocols, researchers can confidently navigate the complexities of analyzing this compound in dairy products.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Color stability of fruit yogurt during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 7. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Antioxidant Activity of Cyanidin-3-rutinoside and Cyanidin-3-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent anthocyanins: Cyanidin-3-rutinoside (C3R) and Cyanidin-3-glucoside (C3G). By presenting supporting experimental data, detailed methodologies, and insights into their mechanisms of action, this document aims to assist researchers in making informed decisions for their studies and drug development endeavors.
Executive Summary
This compound and Cyanidin-3-glucoside are naturally occurring anthocyanins responsible for the vibrant red, purple, and blue hues of many fruits and vegetables. Both compounds are recognized for their potent antioxidant activities, which are attributed to their unique chemical structures. While both share the same cyanidin (B77932) aglycone, the nature of the sugar moiety attached at the 3-position influences their antioxidant capacity and biological activity. This guide delves into a comparative analysis of their performance in various antioxidant assays and explores their underlying cellular and molecular mechanisms.
Quantitative Antioxidant Activity
The antioxidant capacity of C3R and C3G has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The following tables summarize the available quantitative data from comparative studies. It is important to note that direct comparisons from a single study using multiple assays are limited, and variations in experimental conditions can influence the results.
Table 1: Comparative Radical Scavenging Activity (IC50 Values)
| Compound | DPPH Assay (IC50 in µM) | Superoxide (B77818) Radical Scavenging (EC50 in µM) | Reference |
| This compound (C3R) | 8.78 | 45.94 | [1] |
| Cyanidin-3-glucoside (C3G) | 6.61 | 29.39 | [1] |
| Ascorbic Acid (Reference) | 7.28 | 207.2 | [1] |
Lower IC50/EC50 values indicate higher antioxidant activity.
Table 2: General Observations from Literature on Antioxidant Activity
| Assay | General Findings | References |
| DPPH | C3G generally shows slightly higher or comparable activity to C3R. | [1] |
| ABTS | Both C3R and C3G exhibit strong scavenging activity. | [2] |
| FRAP | Both compounds demonstrate potent ferric reducing power. | [2] |
| Cellular Antioxidant Activity | Both anthocyanins have shown protective effects against oxidative stress in cell-based assays. | [3] |
Structure-Activity Relationship
The antioxidant activity of anthocyanins is intrinsically linked to their chemical structure. The presence of a catechol group (two adjacent hydroxyl groups) on the B-ring of the cyanidin aglycone is a primary determinant of their radical scavenging ability. The glycosylation pattern (the type and position of the sugar moiety) further modulates this activity.
Some studies suggest that glycosylation can decrease the antioxidant capacity compared to the aglycone by steric hindrance, which may affect the molecule's ability to donate a hydrogen atom.[4] However, other reports indicate that the type of sugar can have varying effects, with some glycosides showing increased or unchanged activity. For instance, in one study, 3-glucosylation did not significantly alter the antioxidant activity of cyanidin compared to its aglycone.[5] In a direct comparison, C3G, with a single glucose unit, exhibited stronger scavenging of DPPH and superoxide radicals than C3R, which has a larger rutinoside (glucose-rhamnose) sugar moiety.[1] This suggests that the bulkier disaccharide in C3R might impose greater steric hindrance.[5]
Cellular and Molecular Mechanisms of Action
Beyond direct radical scavenging, C3R and C3G exert their antioxidant effects through the modulation of intracellular signaling pathways, leading to the upregulation of endogenous antioxidant defense mechanisms.
Cyanidin-3-glucoside (C3G)
C3G has been extensively studied for its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like C3G, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx).[6][9]
This compound (C3R)
The cellular antioxidant mechanisms of C3R are less elucidated compared to C3G. However, studies have shown that C3R can paradoxically induce the accumulation of reactive oxygen species (ROS) in certain cancer cell lines, leading to the activation of stress-related signaling pathways.[10][11] Specifically, C3R treatment has been shown to activate p38 Mitogen-Activated Protein Kinase (p38 MAPK) and c-Jun N-terminal Kinase (JNK) .[10][11] These pathways are typically involved in cellular responses to stress, including apoptosis. While this pro-oxidant effect appears to be selective for cancer cells, in normal cells, C3R is expected to exert its antioxidant effects through direct radical scavenging and potentially through the modulation of other signaling pathways that are yet to be fully characterized.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of C3R and C3G in methanol.
-
Assay Procedure:
-
Add 20 µL of the sample or standard to a 96-well microplate.
-
Add 200 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare various concentrations of C3R and C3G.
-
Assay Procedure:
-
Add 10 µL of the sample to 1 mL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation: Prepare various concentrations of C3R and C3G.
-
Assay Procedure:
-
Add 10 µL of the sample to 300 µL of the FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.
Conclusion and Future Directions
Both this compound and Cyanidin-3-glucoside are potent antioxidants with significant potential for applications in health and wellness. The available data suggests that C3G may have a slight advantage in direct radical scavenging, potentially due to the smaller size of its glycosidic moiety. However, the overall antioxidant efficacy is a complex interplay of direct scavenging and modulation of cellular pathways.
C3G's role in activating the Nrf2 signaling pathway is well-documented, providing a clear mechanism for its cellular protective effects. The signaling pathways for C3R are less understood, with current evidence pointing towards stress-activated pathways in specific contexts.
To provide a more definitive comparison, further research is warranted. Specifically, head-to-head studies employing a comprehensive panel of antioxidant assays under standardized conditions are needed to generate robust, directly comparable quantitative data. Furthermore, deeper investigations into the cellular and molecular mechanisms of C3R, particularly its interaction with the Nrf2 pathway and other antioxidant-related signaling cascades, will be crucial for a complete understanding of its biological activities. Such studies will be invaluable for the rational design of novel therapeutics and functional foods harnessing the antioxidant power of these natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a natural polyphenol antioxidant, selectively kills leukemic cells by induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Bioavailability of Cyanidin-3-rutinoside Versus Other Anthocyanin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of cyanidin-3-rutinoside relative to other common anthocyanin glycosides, supported by experimental data. The information presented herein is intended to inform research and development in the fields of nutrition, pharmacology, and drug delivery.
Executive Summary
The bioavailability of anthocyanins, the vibrant pigments in many fruits and vegetables, is a critical factor governing their physiological effects. The specific sugar moiety attached to the anthocyanidin backbone plays a significant role in their absorption and metabolism. This guide focuses on this compound and compares its pharmacokinetic profile with other prevalent glycosides, particularly cyanidin-3-glucoside. Evidence from both preclinical and clinical studies indicates that the nature of the sugar appendage directly influences key bioavailability parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the overall exposure as measured by the area under the curve (AUC).
Quantitative Bioavailability Data
The following tables summarize key pharmacokinetic parameters of this compound and other anthocyanin glycosides from in vivo studies. These data highlight the differences in their absorption and metabolism.
Table 1: Pharmacokinetic Parameters of Anthocyanin Glycosides in Rats
| Anthocyanin Glycoside | Dose (µmol/kg) | Cmax (nmol/L) | Tmax (h) | AUC (µg·h/mL) | Reference |
| This compound | 800 | 850 ± 120 | 0.5 - 2.0 | - | [1] |
| Cyanidin-3-glucoside | 800 | 840 ± 190 | 0.5 - 2.0 | - | [1] |
| Delphinidin-3-rutinoside | 800 | 580 ± 410 | 0.5 - 2.0 | - | [1] |
| This compound & Cyanidin-3-glucoside (from Mulberry extract) | - | - | 0.25 | 2.76 ± 0.88 (plasma) | [2] |
Table 2: Pharmacokinetic Parameters of Anthocyanin Glycosides in Humans
| Anthocyanin Glycoside | Dose | Cmax (nmol/L) | Tmax (h) | Urinary Excretion (% of dose) | Reference |
| This compound | 2.08 µmol/kg | 46.3 ± 22.5 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins) | [1] |
| Cyanidin-3-glucoside | 0.37 µmol/kg | 5.0 ± 3.7 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins) | [1] |
| Delphinidin-3-rutinoside | 2.75 µmol/kg | 73.4 ± 35.0 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins) | [1] |
| Delphinidin-3-glucoside | 1.04 µmol/kg | 22.7 ± 12.4 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are summaries of key experimental protocols cited in the literature.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Anthocyanin Administration: Purified anthocyanin glycosides are typically dissolved in a suitable vehicle (e.g., saline, water) and administered orally via gavage. Doses can range from 800 µmol/kg.[1]
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation. Urine is often collected over a 24-hour period using metabolic cages.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation using acidified acetonitrile.[3] Urine samples are often diluted and filtered before analysis. For the analysis of metabolites, enzymatic hydrolysis with β-glucuronidase and/or sulfatase may be performed.
-
Analytical Method: Quantification of anthocyanins and their metabolites in plasma and urine is predominantly carried out using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4]
-
Column: A reversed-phase column, such as a Synergi RP-Max column (250 × 4.6 mm, 4 µm), is often employed.[4]
-
Mobile Phase: A gradient elution system is typically used, consisting of an aqueous phase with a small percentage of formic acid (e.g., 1% formic acid in water) and an organic phase (e.g., acetonitrile).[4]
-
Detection: Mass spectrometry is performed in positive ion mode with multiple reaction monitoring (MRM) for specific quantification of the parent anthocyanins and their metabolites.[3]
-
In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable inserts to form a confluent monolayer that mimics the intestinal epithelium.
-
Transport Experiment: The anthocyanin of interest is added to the apical (AP) side of the cell monolayer, and samples are collected from the basolateral (BL) side at various time points to assess absorption. To study efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
Analysis: The concentration of the anthocyanin in the collected samples is quantified by HPLC-MS/MS.
-
Inhibitor Studies: To investigate the involvement of specific transporters, the assay can be performed in the presence of known inhibitors. For example, phloridzin is used to inhibit Sodium-Glucose Cotransporter 1 (SGLT1), and phloretin (B1677691) is used to inhibit Glucose Transporter 2 (GLUT2).
Diagrams of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for in vivo bioavailability studies and the key signaling pathways involved in anthocyanin absorption and metabolism.
Caption: Experimental workflow for in vivo anthocyanin bioavailability studies.
Caption: Anthocyanin absorption and metabolism in an enterocyte.
Discussion of Comparative Bioavailability
The sugar moiety is a key determinant of an anthocyanin's bioavailability. Here's a comparative analysis based on the available data:
-
This compound vs. Cyanidin-3-glucoside: In a study on rats, this compound and cyanidin-3-glucoside showed similar Cmax values, suggesting comparable peak absorption.[1] However, a human study administering a mixture of blackcurrant anthocyanins found a higher Cmax for delphinidin-3-rutinoside compared to this compound, and both were higher than their corresponding glucoside forms.[1] This suggests that while the aglycone structure (cyanidin vs. delphinidin) is important, the rutinoside moiety may, in some cases, lead to higher peak plasma concentrations than the glucoside moiety. Another study in rats using a mulberry extract, which contained both this compound and cyanidin-3-glucoside, reported a Tmax of just 15 minutes for both forms.[2]
-
Impact of the Sugar Moiety on Absorption: The absorption of anthocyanin glycosides is mediated, at least in part, by intestinal sugar transporters. Cyanidin-3-glucoside has been shown to be a substrate for both the sodium-dependent glucose transporter 1 (SGLT1) and the facilitative glucose transporter 2 (GLUT2). The larger size of the rutinoside group (a disaccharide) compared to the glucose group (a monosaccharide) may influence the affinity and transport efficiency by these transporters, potentially explaining the observed differences in bioavailability.
-
Metabolism: Once absorbed, anthocyanins undergo extensive phase II metabolism, primarily glucuronidation, sulfation, and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT), respectively.[5][6] The structure of the sugar moiety can influence the susceptibility of the anthocyanin to these metabolic enzymes. Some studies suggest that this compound is excreted in its unmetabolized form to a greater extent than cyanidin-3-glucoside, which appears to be more readily metabolized.
Conclusion
The bioavailability of this compound is comparable to, and in some instances may exceed, that of cyanidin-3-glucoside. The type of sugar moiety attached to the cyanidin aglycone significantly influences absorption and metabolism. Rutinosides, like glucosides, are absorbed intact, and their transport across the intestinal epithelium is likely mediated by sugar transporters. Subsequent metabolism through glucuronidation, sulfation, and methylation leads to the circulation of both the parent glycoside and its various metabolites. For researchers and drug development professionals, understanding these nuances is critical for designing effective interventions and delivery systems that leverage the health benefits of anthocyanins. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-bioavailability relationships among different anthocyanin glycosides.
References
- 1. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and metabolism of cyanidin-3-glucoside and this compound extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Anti-Proliferative Effects of Cyanidin-3-rutinoside and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-proliferative effects of two prominent flavonoids, Cyanidin-3-rutinoside and quercetin (B1663063). While both compounds exhibit significant potential in cancer research, this document aims to objectively present available experimental data to delineate their respective potencies and mechanisms of action. This comparison is based on data from multiple in vitro studies on various cancer cell lines.
Executive Summary
Both this compound and its aglycone, quercetin, demonstrate anti-proliferative effects against various cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis and arrest of the cell cycle. Direct comparative studies evaluating the half-maximal inhibitory concentration (IC50) of this compound and quercetin in the same cell line under identical experimental conditions are limited in the reviewed literature. However, by comparing data from various studies, we can infer their relative potencies and cellular effects. Quercetin has been more extensively studied across a broader range of cancer cell lines.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the anti-proliferative effects of this compound and quercetin. It is crucial to note that the IC50 values are highly dependent on the cell line, exposure time, and specific experimental conditions.
Table 1: IC50 Values for this compound and Related Compounds
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| This compound | HL-60 (Leukemia) | Induces apoptosis in a dose-dependent manner | 18 |
| Rutin (Quercetin-3-O-rutinoside) | HCT 116 (Colon Cancer) | 354.2 | Not Specified |
Table 2: IC50 Values for Quercetin
| Cell Line | IC50 (µM) | Exposure Time (h) |
| HCT 116 (Colon Cancer) | 278.4 | Not Specified |
| T47D (Breast Cancer) | 50 | 48 |
| YD10B (Oral Squamous Carcinoma) | ~25-50 | 24 |
| YD38 (Oral Squamous Carcinoma) | ~25-50 | 24 |
| HeLa (Cervical Cancer) | 25.5 | 48 |
Table 3: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| This compound | HL-60 (Leukemia) | Induction of apoptosis[1][2] | Not explicitly stated |
| Quercetin | MDA-MB-231 (Breast Cancer) | 15% increase in apoptotic cells | S and G2/M phase arrest |
| Quercetin | YD10B & YD38 (Oral Squamous Carcinoma) | Significant increase in Annexin-V positive cells | G1 phase arrest |
| Quercetin | HeLa (Cervical Cancer) | Upregulation of caspase-3 | Sub-G0/G1 arrest[3] |
Mechanisms of Action
This compound
This compound primarily induces apoptosis in cancer cells. In HL-60 leukemia cells, this process is mediated by the generation of reactive oxygen species (ROS), which in turn activates the p38 MAPK and JNK signaling pathways. This leads to the activation of the mitochondrial apoptotic pathway[1][2].
Quercetin
Quercetin exhibits a multi-faceted anti-proliferative mechanism that includes both apoptosis induction and cell cycle arrest.
-
Apoptosis: Quercetin can induce apoptosis through both intrinsic and extrinsic pathways, depending on the cancer cell type. For example, in triple-negative breast cancer cells, quercetin treatment leads to an increase in apoptotic cells. In oral squamous carcinoma cells, a significant increase in Annexin-V positive cells is observed. The upregulation of key apoptotic proteins like caspase-3 is a common finding[3].
-
Cell Cycle Arrest: Quercetin has been shown to arrest the cell cycle at various phases. In triple-negative breast cancer cells, it causes arrest in the S and G2/M phases. In oral squamous carcinoma cells, it leads to G1 phase arrest. This is often accompanied by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs)[4].
Signaling Pathways
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and quercetin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or quercetin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or quercetin for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, Cyclin D1, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and quercetin are promising natural compounds with demonstrable in vitro anti-proliferative effects. Quercetin appears to be more potent in some cancer cell lines based on the available IC50 data, although a direct comparison with this compound is lacking. The choice between these two flavonoids for further research and development may depend on the specific cancer type and the desired molecular targets. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to guide future therapeutic applications.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cyanidin-3-rutinoside and Delphinidin-3-rutinoside in Neuroprotection
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective potential of two prominent anthocyanins: Cyanidin-3-rutinoside (C3R) and Delphinidin-3-rutinoside (D3R).
Direct head-to-head comparative studies on the neuroprotective effects of this compound and Delphinidin-3-rutinoside are limited in the current scientific literature. Consequently, this guide synthesizes available data from studies on the individual compounds, their common glycoside derivatives (like cyanidin-3-glucoside), and their aglycone forms (cyanidin and delphinidin) to draw a comparative analysis. It is important to note that while these related compounds provide valuable insights, the specific neuroprotective profiles of C3R and D3R may differ.
Executive Summary
Both this compound and Delphinidin-3-rutinoside, key components of various berries and colored vegetables, demonstrate significant promise as neuroprotective agents. Their therapeutic potential stems from their potent antioxidant and anti-inflammatory properties. Emerging evidence suggests that this compound may exert strong neuroprotection by mitigating oxidative stress and cholinergic dysfunction[1]. Delphinidin and its derivatives, on the other hand, show a pronounced ability to counteract neuroinflammation by modulating microglial activity[2]. Both compounds are known to be absorbed in their intact forms in rats and humans[3].
Comparative Data on Neuroprotective Effects
The following table summarizes key quantitative findings from various in vitro and in vivo studies. Due to the absence of direct comparative studies, data from closely related compounds are included for contextual understanding.
| Parameter | This compound / -3-glucoside (C3G) | Delphinidin-3-rutinoside / Delphinidin | Source(s) |
| Neuronal Viability | C3G (5 and 10 µg/ml) increased cell viability to ~61% in primary cortical neurons subjected to oxygen-glucose deprivation (OGD). | Delphinidin (short-term, 1-hour treatment) showed a neuroprotective effect of about 10% in a cell culture model. | [4][5] |
| Oxidative Stress | Cyanidin (B77932) derivatives significantly mitigated AlCl₃-induced oxidative stress by enhancing GSH levels and SOD activity, and reducing MDA content in zebrafish brain tissue. | Delphinidin treatment reduced oxidative stress in APP/PS1 mice. | [1][2] |
| Neuroinflammation | C3G significantly suppresses the production of neurotoxic mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (IL-1β, IL-6) in LPS-activated BV2 microglia. | Delphinidin treatment significantly decreased reactive microglia in the cortex and hippocampus of APP/PS1 mice and reduced the production of IL-6, MCP-1, and TNF-α. | [2] |
| Acetylcholinesterase (AChE) Inhibition | C3R demonstrated the most potent inhibition of AChE activity among five tested cyanidin derivatives in an AlCl₃-induced zebrafish model of Alzheimer's disease. | Data not available for Delphinidin-3-rutinoside. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
Neuronal Viability Assay (MTT Assay)
This protocol is adapted from studies assessing neuroprotection in neuronal cell cultures.
-
Cell Culture: Differentiated SH-SY5Y neuroblastoma cells or primary cortical neurons are seeded in 96-well plates at a density of 2 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Delphinidin-3-rutinoside for a specified period (e.g., 30 minutes). Subsequently, a neurotoxic insult is introduced (e.g., 100 µM of 6-hydroxydopamine (6-OHDA) or oxygen-glucose deprivation).
-
MTT Reagent Addition: After the incubation period (e.g., 24 or 48 hours), the treatment medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well at a final concentration of 5 mg/mL. The plate is then incubated for 3 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.
-
Sample Collection: Following treatment of neuronal cells as described above, the cell culture supernatant is collected.
-
LDH Reaction: A commercially available LDH cytotoxicity assay kit is used according to the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Colorimetric Measurement: The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product. The absorbance is measured at a wavelength of approximately 490 nm. The amount of color formed is proportional to the number of lysed cells.
Reactive Oxygen Species (ROS) Measurement
This protocol uses a fluorescent probe to detect intracellular ROS.
-
Cell Preparation: Neuronal cells are cultured in appropriate plates or dishes.
-
Probe Loading: Cells are washed with a balanced salt solution and then incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), at a specified concentration and duration in the dark.
-
Treatment: The cells are then treated with the test compounds (this compound or Delphinidin-3-rutinoside) followed by an oxidative stressor (e.g., H₂O₂).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Nitric Oxide (NO) Measurement in Microglia (Griess Assay)
This assay is used to quantify NO production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Cell Culture: BV-2 microglial cells are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24-48 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and Delphinidin-3-rutinoside are mediated through the modulation of several key signaling pathways.
This compound: A Focus on Antioxidant Defense
Evidence suggests that cyanidin derivatives, including C3R, exert their neuroprotective effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[6]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and detoxifying enzymes.
Delphinidin-3-rutinoside: Targeting Neuroinflammation
Delphinidin and its derivatives have been shown to exert potent anti-inflammatory effects by modulating microglial activity. A key pathway implicated is the AMPK/SIRT1 signaling cascade, which plays a crucial role in cellular energy homeostasis and stress resistance[2]. Activation of this pathway can lead to the suppression of neuroinflammation and a reduction in microglial senescence. Delphinidin also demonstrates the ability to inhibit the pro-inflammatory NF-κB pathway.
Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative evaluation of the neuroprotective effects of this compound and Delphinidin-3-rutinoside.
Conclusion
While both this compound and Delphinidin-3-rutinoside exhibit significant neuroprotective potential, their primary mechanisms of action may differ. This compound appears to be a potent activator of the Nrf2 antioxidant pathway, making it a strong candidate for conditions where oxidative stress is a primary driver of neurodegeneration. Delphinidin-3-rutinoside, through its modulation of the AMPK/SIRT1 and NF-κB pathways, shows great promise in mitigating neuroinflammation, a key factor in many neurodegenerative diseases.
Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic niches of these two promising natural compounds. Such research will be crucial for the development of targeted nutritional or pharmacological interventions for the prevention and treatment of neurodegenerative disorders.
References
- 1. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delphinidin attenuates cognitive deficits and pathology of Alzheimer’s disease by preventing microglial senescence via AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Delphinidin to Improve Survival and Neurological Outcome in Mice After Cardiac Arrest and Resuscitation [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anthocyanins: Molecular Aspects on Their Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cyanidin-3-rutinoside Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cyanidin-3-rutinoside, a prominent anthocyanin with significant antioxidant and potential therapeutic properties, is paramount for research, quality control in the food and pharmaceutical industries, and for the development of novel therapeutic agents. This guide provides an objective comparison of common analytical methods for the quantification of this compound, presenting supporting experimental data to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision that depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) for the quantification of this compound. The data presented is collated from validated methods reported in peer-reviewed literature.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.997[2] |
| Linearity Range | 15.625 - 500 µg/mL[1] | 0.2 - 1000 ng/mL[2] |
| Limit of Detection (LOD) | Not Reported | 0.55 to 9.24 µg/L[3] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
| Accuracy (% Recovery) | 96.5 - 102.6%[1] | 88.6 - 113.0%[2] |
| Precision (%RSD) | Intra-day: 2.1 - 8.2% Inter-day: 4.1 - 17.1%[1] | Within-run: 7.1 - 10.8% Between-run: 1.8 - 7.7%[2] |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
| Cost | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This method is widely utilized for the routine analysis and quality control of plant extracts and other sample matrices containing this compound.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]
-
Chromatographic Column : A reversed-phase C18 column (e.g., Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).[1]
-
Mobile Phase : A gradient elution is typically employed, consisting of:
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : Monitoring at 520 nm, which is the maximum absorbance wavelength for this compound.[1]
-
Sample Preparation : Plant material or other samples are extracted with a suitable solvent (e.g., methanol), filtered, and diluted to a concentration that falls within the established calibration range.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices and for studies requiring low detection limits.
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column : A reversed-phase C18 column suitable for UPLC systems (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase : A gradient elution is commonly used:
-
Flow Rate : A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) : The transition of the precursor ion to a specific product ion is monitored for quantification. For this compound, this would be m/z 595.2 -> 287.1.
-
-
Sample Preparation : Samples, especially from biological matrices like plasma, often require a more rigorous clean-up procedure such as solid-phase extraction (SPE) to remove interfering substances.[2]
Workflow for Cross-Validation of Analytical Methods
A systematic approach is essential for the cross-validation of different analytical methods. The following diagram illustrates a typical workflow for comparing HPLC-UV and UPLC-MS/MS for this compound quantification.
Caption: A flowchart illustrating the key stages in the cross-validation of analytical methods.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound will be dictated by the specific requirements of the study. HPLC-UV provides a robust and cost-effective solution for routine analysis and quality control where high sensitivity is not the primary concern. In contrast, UPLC-MS/MS is the superior choice for research and clinical applications that demand high sensitivity, selectivity, and the ability to analyze complex biological samples. This guide provides the foundational information to make an informed decision based on a comparative assessment of these powerful analytical techniques.
References
- 1. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 2. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Entourage Effect: Unpacking the Efficacy of Cyanidin-3-rutinoside in Whole Foods Versus Isolated Forms
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic potential of cyanidin-3-rutinoside (C3R), a prominent anthocyanin in berries like black raspberries and blackberries, is a subject of intense research. A critical question for its application in pharmaceuticals and nutraceuticals is whether its efficacy is greater when delivered within its natural whole food matrix compared to its purified, isolated form. This guide provides an objective comparison, supported by experimental data, to inform research and development in this area. Prevailing evidence suggests that the food matrix plays a crucial role in the bioavailability, antioxidant capacity, and anti-inflammatory effects of C3R, often favoring the whole food source.
Data Summary: Whole Food Matrix vs. Isolated this compound
The following tables summarize quantitative data from studies on C3R-rich sources and related anthocyanins, highlighting the advantageous effects of the food matrix.
Table 1: Bioavailability and Stability of Anthocyanins
| Parameter | Whole Food Matrix (Red Cabbage) | Isolated Anthocyanin Extract (Red Cabbage) | Reference |
| Anthocyanin Recovery after In Vitro Digestion | 18% - 113% | 3% - 31% | [1] |
| Antioxidant Properties of Digested Product | Significantly Higher | Significantly Lower | [1] |
Table 2: Antioxidant Capacity of this compound and C3R-Rich Berries
| Sample | Antioxidant Capacity Assay | Result | Reference |
| Black Raspberry Extract | FRAP | 4.62 ± 0.88 mmol TE/100g FW | [2] |
| DPPH | 2.92 ± 0.29 mmol TE/100g FW | [2] | |
| Black Raspberry Seed Extract (from juice processing) | ORAC | 1041.9 µM TE/g | [3] |
| Isolated this compound | Primary phenolic antioxidant in black raspberries based on potency and concentration | [4][5] |
Table 3: Anti-inflammatory Effects of Anthocyanin Supplementation
| Intervention | Model | Key Findings | Reference |
| Blackberry & Blueberry Anthocyanins (C3G & C3R) | High-fat diet-fed mice | Significantly decreased gene expression of IL-6, TNF-α, and NF-κB. | [6] |
| Blackberry Juice (containing C3G) | Peroxynitrite-induced endothelial dysfunction | Ameliorated vascular dysfunction. | [7] |
| Isolated Cyanidin-3-glucoside (C3G) | Peroxynitrite-induced endothelial dysfunction | Ameliorated vascular dysfunction. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.
-
Sample Preparation:
-
Whole Food (e.g., Black Raspberry Powder): Homogenize the sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Centrifuge to remove solids and collect the supernatant for analysis.
-
Isolated this compound: Dissolve the compound in a suitable solvent, which is then diluted in the assay buffer.
-
-
Assay Procedure:
-
A fluorescein (B123965) solution is mixed with the sample or a Trolox standard (a water-soluble vitamin E analog) in a 96-well plate.
-
The plate is incubated, and then a free radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to initiate the reaction.
-
The fluorescence decay is monitored kinetically over time using a microplate reader.
-
-
Data Analysis:
-
The area under the fluorescence decay curve (AUC) is calculated.
-
The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample.
-
The antioxidant capacity is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α
ELISA is a widely used method for quantifying pro-inflammatory cytokines.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages) and induce an inflammatory response using lipopolysaccharide (LPS).
-
Treat the cells with various concentrations of the whole food extract or isolated this compound for a specified period.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted cytokines.
-
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for the target cytokine (IL-6 or TNF-α) is used.
-
The collected supernatant and standards are added to the wells, and the cytokine binds to the capture antibody.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added, which binds to the captured cytokine.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The absorbance of the colored product is measured using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of the cytokine.
-
The concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for comparing the efficacy of whole food versus isolated compounds.
Experimental workflow for comparing the efficacy of C3R.
C3R's modulation of the MAPK signaling pathway.
C3R's influence on the PI3K/Akt signaling pathway.
Conclusion
The available evidence strongly suggests that the whole food matrix enhances the stability and bioavailability of this compound, leading to superior antioxidant and potentially anti-inflammatory effects compared to the isolated compound. The synergistic interactions between C3R and other phytochemicals within the food matrix likely contribute to this enhanced efficacy. For researchers and drug development professionals, these findings underscore the importance of considering the delivery vehicle of bioactive compounds. While isolated C3R demonstrates clear biological activity, formulations that mimic the natural food matrix or whole food-based interventions may offer a more effective strategy for harnessing its full therapeutic potential. Further head-to-head clinical trials are warranted to quantify these differences in human subjects and to elucidate the precise mechanisms of the "entourage effect" of the food matrix.
References
- 1. This compound increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of black raspberry seed containing anthocyanins against oxidative damage to DNA, protein, and lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin 3-rutinoside and cyanidin 3-xylosylrutinoside as primary phenolic antioxidants in black raspberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blackberry and Blueberry Anthocyanin Supplementation Counteract High-Fat-Diet-Induced Obesity by Alleviating Oxidative Stress and Inflammation and Accelerating Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of cyanidin-3-O-glucoside from blackberry extract against peroxynitrite-induced endothelial dysfunction and vascular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Cyanidin-3-rutinoside in Normal Versus Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Cyanidin-3-rutinoside (C3R), a common anthocyanin found in various fruits and vegetables, on normal and cancerous cell lines. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into the selective anti-cancer potential of this natural compound.
Executive Summary
This compound exhibits a remarkable differential effect between normal and cancer cells. In multiple cancer cell lines, particularly leukemia, C3R acts as a pro-oxidant, inducing apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). Conversely, in normal cells, such as human peripheral blood mononuclear cells (PBMCs), C3R does not elevate ROS levels and demonstrates minimal to no cytotoxicity, highlighting its potential as a selective anti-cancer agent.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound on cell viability and apoptosis in representative cancer and normal cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cell Type | C3R Concentration (µM) | Incubation Time (hours) | % Cell Viability | Reference |
| HL-60 | Human Promyelocytic Leukemia | 60 | 18 | ~50% (apoptosis) | [1][2] |
| HL-60 | Human Promyelocytic Leukemia | 80 | 18 | <40% (apoptosis) | [1][2] |
| Normal Human PBMCs | Normal Blood Cells | 80 | 18 | ~100% | [1][2] |
| PHA-stimulated PBMCs | Normal Blood Cells | 80 | 18 | ~100% | [1][2] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cell Type | C3R Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells | Reference |
| HL-60 | Human Promyelocytic Leukemia | 40 | 18 | ~40% | [1][2] |
| HL-60 | Human Promyelocytic Leukemia | 60 | 18 | ~55% | [1][2] |
| HL-60 | Human Promyelocytic Leukemia | 80 | 18 | ~70% | [1][2] |
| Normal Human PBMCs | Normal Blood Cells | 80 | 18 | <5% | [1][2] |
| MOLT-4 | Human T-cell Leukemia | 80 | 18 | ~60% | [2] |
| Daudi | Human Burkitt's Lymphoma | 80 | 18 | ~45% | [2] |
| CCRF-CEM | Human T-cell Leukemia | 80 | 18 | ~50% | [2] |
Signaling Pathways and Mechanisms
The differential response of normal and cancer cells to C3R is rooted in their distinct metabolic states and signaling responses.
In many cancer cells, C3R paradoxically induces oxidative stress, leading to apoptosis. This is in contrast to its generally recognized antioxidant properties. The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), which in turn activates stress-induced signaling pathways. Specifically, the p38 MAPK and JNK pathways are activated, leading to the upregulation of the pro-apoptotic protein Bim. Bim then triggers the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[1][2][3]
In normal cells, C3R does not induce an increase in ROS levels.[1][2] This lack of oxidative stress prevents the activation of the apoptotic cascade, thus preserving cell viability. This selectivity is a key attribute for a potential therapeutic agent.
Figure 1. Differential signaling pathways of this compound in cancer versus normal cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 18, 24, or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with C3R, harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptotic Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
Safety Operating Guide
Proper Disposal of Cyanidin-3-rutinoside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of all laboratory chemicals is a critical aspect of experimental work and institutional safety. This guide provides essential, immediate safety and logistical information for the proper disposal of Cyanidin-3-rutinoside, a naturally occurring anthocyanin. Adherence to these procedural, step-by-step guidelines will help maintain a safe laboratory environment and ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed during handling and disposal.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a laboratory coat, and gloves, when handling this compound in solid or solution form.
-
Avoid Dust Formation: When handling the solid powder, take precautions to avoid the generation of dust.[1]
-
Spill Management: In the event of a spill, avoid creating dust. Gently sweep the solid material into a designated waste container. The spill area should then be cleaned with a damp cloth, and the cloth disposed of as solid waste.[1]
Quantitative Data for Disposal Consideration
A summary of this compound's properties relevant to its disposal is presented below. This data is crucial for making informed decisions about its handling and final disposition.
| Property | Value | Implication for Disposal |
| Hazard Classification | Not classified as a hazardous substance.[1] | While not officially hazardous, it should be treated with the care afforded to all laboratory chemicals. Standard PPE is recommended. |
| Physical State | Solid (Powder) | Spills should be managed to prevent dust inhalation.[1] |
| Solubility in Water | Highly water-soluble.[2] | Although soluble, sewer disposal is generally not recommended for laboratory chemicals to prevent accumulation in plumbing and environmental release.[3] |
| Chemical Stability | Stable under recommended storage conditions. Easily degraded by hydrolysis at temperatures >40°C.[2] | No special precautions for immediate chemical reactivity are needed during disposal, but it should not be mixed with incompatible wastes. |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound involves collection and subsequent removal by a licensed professional waste disposal service, in accordance with institutional policies.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first critical step in safe disposal.[4]
-
Solid Waste: Collect dry, solid this compound waste, including contaminated items such as weighing boats, filter paper, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste (Solutions): Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Contaminated Sharps: Any sharps (e.g., needles, glass pipettes) contaminated with this compound must be disposed of in a designated sharps container.[4]
Step 2: Waste Container Labeling
Clear and accurate labeling of waste containers is essential for safety and compliance.[4][5]
-
The label should clearly identify the contents as "this compound Waste (Non-Hazardous)."
-
For solutions, specify the solvent used (e.g., "Aqueous this compound Waste").
-
Include the date of accumulation.
Step 3: Storage of Waste
Store waste containers in a designated, secure waste accumulation area within the laboratory, away from general work areas.[4]
Step 4: Disposal of Empty Containers
Empty containers that held this compound should be managed as follows:
-
Triple-rinse the container with a suitable solvent (e.g., water, given its high solubility).[5]
-
Collect the rinsate as liquid chemical waste.
-
After rinsing and air-drying, the container may be disposed of in the regular trash, provided institutional policies allow.
Step 5: Arrange for Professional Disposal
All collected waste containers should be disposed of through your institution’s official chemical or hazardous waste disposal program.[4][5] Even for non-hazardous waste, professional disposal ensures compliance with all local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
